Technical Documentation Center

(R)-5-Tridecylfuran-2(5H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-5-Tridecylfuran-2(5H)-one
  • CAS: 76291-91-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (R)-5-Tridecylfuran-2(5H)-one: Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary & Introduction In the landscape of modern chemical biology and drug development, chiral γ -butenolides (5-alkyl-2(5H)-furanones) occupy a privileged position. Among these, (R)-5-Tridecylfuran-2(5H)-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

In the landscape of modern chemical biology and drug development, chiral γ -butenolides (5-alkyl-2(5H)-furanones) occupy a privileged position. Among these, (R)-5-Tridecylfuran-2(5H)-one (CAS: 76291-91-3) stands out as a critical aliphatic heterocycle [1]. Characterized by its α,β -unsaturated lactone ring and a highly lipophilic 13-carbon alkyl chain, this molecule serves as both a potent biological modulator and a versatile chiral synthon.

For drug development professionals, (R)-5-tridecylfuran-2(5H)-one is primarily investigated for its role as a precursor to Annonaceous acetogenins (potent anti-tumor agents) and as a quorum-sensing (QS) inhibitor in Gram-negative bacteria. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and field-proven synthetic protocols, emphasizing the causality behind experimental design and self-validating methodologies.

Chemical Properties & Structural Characterization

The structural uniqueness of (R)-5-tridecylfuran-2(5H)-one lies in the juxtaposition of a reactive Michael acceptor (the furanone core) and a passive, membrane-anchoring lipid tail. The strict (R)-configuration at the C5 position is non-negotiable for its biological mimicry, as biological receptors exhibit strict stereospecificity [2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name (R)-5-Tridecylfuran-2(5H)-one
CAS Registry Number 76291-91-3
Molecular Formula C 17​ H 30​ O 2​
Molecular Weight 266.42 g/mol
Stereochemistry Strict (R)-configuration at C5
Compound Class Chiral γ -butenolide / Aliphatic heterocycle
Solubility Highly soluble in organic solvents (DCM, EtOAc, Hexane); Insoluble in water
Reactivity Profile Susceptible to Michael addition, epoxidation, and cross-metathesis

Mechanistic Pathways: Quorum Sensing Inhibition

One of the most promising therapeutic applications of (R)-5-tridecylfuran-2(5H)-one is its ability to disrupt bacterial communication. Gram-negative bacteria utilize Acyl-Homoserine Lactones (AHLs) to coordinate virulence gene expression via LuxR-type receptors.

(R)-5-Tridecylfuran-2(5H)-one acts as a structural analog to AHLs. The furanone ring mimics the homoserine lactone, while the tridecyl chain mimics the acyl tail. However, the α,β -unsaturation in the furanone ring prevents the receptor from undergoing the conformational change required to bind DNA [3].

Causality in Drug Design: By targeting the communication pathway rather than essential survival pathways (like cell wall synthesis), this furanone exerts minimal bactericidal pressure. This self-validating mechanism drastically reduces the evolutionary pressure for bacteria to develop resistance, making it an ideal candidate for next-generation anti-virulence drugs.

QS_Inhibition AHL Acyl-Homoserine Lactone (Native Autoinducer) ActiveReceptor LuxR-type Receptor (Active State) AHL->ActiveReceptor Binds Furanone (R)-5-Tridecylfuran-2(5H)-one (QS Inhibitor) Receptor LuxR-type Receptor (Inactive State) Furanone->Receptor Competitive Binding Inhibition Blocked Transcription Receptor->Inhibition Prevents Activation GeneExp Virulence Gene Expression ActiveReceptor->GeneExp Activates

Diagram 1: Competitive inhibition of LuxR-type receptors by (R)-5-Tridecylfuran-2(5H)-one.

Synthetic Methodologies & Protocols

Synthesizing long-chain chiral furanones via traditional asymmetric alkylation often suffers from poor enantiomeric excess (ee) due to the steric bulk of the tridecyl chain. To achieve the high optical purity required for biological applications, Lipase-Mediated Kinetic Resolution is the gold standard [4].

Protocol: Lipase-Mediated Kinetic Resolution of 5-Tridecylfuran-2(5H)-one

Rationale & Causality: Enzymatic resolution utilizing Candida antarctica lipase B (CALB) provides a highly selective, mild, and self-validating system. By using vinyl acetate as both the solvent and the acyl donor, the reaction is driven irreversibly forward. The leaving group, vinyl alcohol, immediately tautomerizes to acetaldehyde, preventing the reverse reaction and ensuring maximum thermodynamic efficiency.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10 mmol of racemic 5-tridecylfuran-2(5H)-one in 50 mL of anhydrous vinyl acetate/hexane (1:1 v/v).

    • Expert Insight: The non-polar hexane environment enhances the rigidity of the enzyme's active site, increasing stereoselectivity.

  • Enzyme Addition: Introduce 500 mg of immobilized CALB (Novozym 435).

  • Incubation & Monitoring (The Self-Validating Step): Stir the suspension at 30°C. Monitor the reaction strictly via chiral HPLC. The reaction must be terminated at exactly 50% conversion.

    • Why? At 50% conversion, the fast-reacting (S)-enantiomer is fully acetylated/hydrolyzed, leaving the unreacted (R)-enantiomer at >99% ee. Pushing past 50% degrades the yield of the target (R)-isomer.

  • Quenching & Filtration: Filter the mixture through a Celite pad to remove the immobilized enzyme. Wash the pad with ethyl acetate. The enzyme can be recovered and reused up to 5 cycles without significant loss of activity.

  • Chromatographic Separation: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: Hexane/EtOAc 9:1) to separate the highly polar (S)-byproduct from the target (R)-5-tridecylfuran-2(5H)-one.

  • Validation: Confirm the absolute configuration and optical purity using a Chiralcel OD-H column (Hexane/Isopropanol 95:5, 1.0 mL/min). An ee of >98% is required before proceeding to downstream drug synthesis.

SynthesisWorkflow Racemic Racemic 5-Tridecylfuran-2(5H)-one (Starting Material) Enzyme Lipase-Catalyzed Kinetic Resolution Racemic->Enzyme Separation Chromatographic Separation (Silica Gel) Enzyme->Separation Enantioselective Acylation R_Isomer (R)-5-Tridecylfuran-2(5H)-one (Target, High ee) Separation->R_Isomer S_Isomer (S)-Isomer Byproduct (Discard/Recycle) Separation->S_Isomer Validation Chiral HPLC Validation (ee > 98%) R_Isomer->Validation

Diagram 2: Workflow for the enzymatic kinetic resolution of racemic furanone to the pure (R)-isomer.

Applications in Advanced Chemical Biology

Beyond quorum sensing, (R)-5-tridecylfuran-2(5H)-one is a foundational building block for synthesizing Annonaceous acetogenins . These natural products exhibit profound cytotoxicity against multidrug-resistant (MDR) cancer cell lines by inhibiting NADH:ubiquinone oxidoreductase (Complex I) in mitochondrial electron transport systems.

The terminal γ -lactone moiety of these acetogenins is directly derived from the (R)-furanone core. By utilizing (R)-5-tridecylfuran-2(5H)-one as a starting material, synthetic chemists can bypass complex multi-step asymmetric aldol additions, instead employing simple cross-metathesis on the tridecyl chain to append the required tetrahydrofuran (THF) rings. This drastically improves the overall yield and scalability of acetogenin drug candidates [2].

References

  • ChemWhat. "(R)-5-tridecylfuran-2(5H)-one CAS#: 76291-91-3 Chemical Substance Information". ChemWhat Chemical Database. URL: [Link]

  • Sibi, M. P., et al. "Free-Radical-Mediated Conjugate Additions. Enantioselective Synthesis of Butyrolactone Natural Products". The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • PubChem. "2(3H)-Furanone, dihydro-5-tridecyl- (Structural and Biological Context)". National Institutes of Health. URL:[Link]

Exploratory

Isolation and Natural Occurrence of (R)-5-Tridecylfuran-2(5H)-one: A Technical Guide to Long-Chain Butenolides

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The 2(5H)-furanone skeleton (commonly referred to as a butenoli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The 2(5H)-furanone skeleton (commonly referred to as a butenolide) is a privileged pharmacophore found across a diverse array of natural products[1]. Among these, (R)-5-tridecylfuran-2(5H)-one (CAS: 76291-91-3) stands out due to its unique structural topology, which pairs a polar Michael-acceptor core with a highly lipophilic 13-carbon aliphatic chain. This specific amphiphilic nature allows it to readily penetrate bacterial lipid bilayers, making it a potent target for anti-virulence and anti-biofilm drug development[2].

This whitepaper provides an authoritative, in-depth guide to the natural occurrence, ecological mechanisms, and bioassay-guided isolation of (R)-5-tridecylfuran-2(5H)-one. By bridging analytical chemistry with pharmacological utility, we outline a self-validating system for the extraction and structural elucidation of long-chain alkyl butenolides.

Natural Occurrence & Biosynthetic Origins

Ecological Niches

Compounds possessing the 5-alkyl-2(5H)-furanone architecture are predominantly isolated from marine organisms (such as the red alga Delisea pulchra) and specific terrestrial plant families (e.g., Annonaceae and Lauraceae)[1][2]. In marine ecosystems, these molecules are exuded as secondary metabolites to prevent biofouling. The long tridecyl chain mimics the lipid tails of bacterial acyl-homoserine lactones (AHLs), allowing the furanone to act as a competitive antagonist in bacterial quorum sensing (QS) pathways[2].

Mechanism of Action: Quorum Sensing Inhibition

The causality behind the evolutionary conservation of (R)-5-tridecylfuran-2(5H)-one lies in its ability to disrupt bacterial communication. The molecule binds to LuxR-type receptors, outcompeting native AHLs. Instead of activating virulence genes, the furanone-receptor complex becomes unstable and undergoes rapid proteolytic degradation, effectively silencing biofilm formation without exerting bactericidal pressure (which minimizes resistance development)[2].

Mechanism A Bacterial AHL (Autoinducer) B LuxR-type Receptor A->B Binds C Biofilm Formation & Virulence B->C Activates D (R)-5-Tridecylfuran- 2(5H)-one D->B Competes with AHL E Receptor Degradation D->E Induces E->C Prevents

Figure 1: Mechanism of Quorum Sensing Inhibition by 5-Alkylfuranones.

Physicochemical Profiling

Before designing an isolation protocol, it is critical to understand the target's physicochemical parameters. The 13-carbon chain dictates that the molecule will partition into non-polar organic solvents, while the furanone ring provides a distinct UV chromophore (typically absorbing around 210–220 nm)[3].

Table 1: Physicochemical Properties of (R)-5-Tridecylfuran-2(5H)-one

ParameterValue / DescriptionRationale / Implication for Isolation
Molecular Formula C17H30O2Indicates a highly saturated, lipophilic structure.
Molecular Weight 266.42 g/mol Suitable for GC-MS and LC-MS (ESI+) detection.
LogP (Predicted) ~5.8 - 6.2Highly hydrophobic; will elute late in Reverse-Phase HPLC.
Functional Groups α,β-unsaturated γ-lactoneReactive Michael acceptor; avoid strong nucleophilic solvents.
Optical Activity Dextrorotatory (+) / Levorotatory (-)Enantiomeric purity must be validated via polarimetry[4].

Bioassay-Guided Isolation Protocol

To isolate (R)-5-tridecylfuran-2(5H)-one from raw marine or plant biomass, a self-validating, step-by-step methodology is required. The causality behind this workflow relies on exploiting the molecule's extreme lipophilicity while utilizing the furanone ring for chromatographic resolution.

Step 1: Biomass Maceration and Extraction
  • Preparation: Lyophilize the raw biomass to remove water, preventing the hydrolysis of the delicate lactone ring.

  • Extraction: Macerate 1.0 kg of dried biomass in a 1:1 mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH) for 48 hours at room temperature.

    • Causality: The CH₂Cl₂ penetrates the lipid-rich cellular matrices to dissolve the tridecyl chain, while MeOH ensures the disruption of hydrogen-bonded cellular structures.

  • Concentration: Filter the extract and concentrate in vacuo at 30°C to yield the crude extract.

Step 2: Liquid-Liquid Partitioning
  • Suspend the crude extract in 90% aqueous MeOH (500 mL).

  • Partition with Hexane (3 x 500 mL).

    • Causality: The highly lipophilic (R)-5-tridecylfuran-2(5H)-one will selectively partition into the hexane layer, leaving polar contaminants (tannins, sugars, polar alkaloids) in the aqueous MeOH phase.

Step 3: Silica Gel Column Chromatography
  • Load the concentrated hexane fraction onto a normal-phase silica gel column (200-400 mesh).

  • Elute using a step gradient of Hexane:Ethyl Acetate (EtOAc) from 100:0 to 70:30.

  • Monitor fractions via TLC (UV 254 nm and vanillin-sulfuric acid stain). The butenolide typically elutes around 90:10 Hexane:EtOAc.

Step 4: Preparative Reverse-Phase HPLC

To achieve >98% purity and resolve the target from structurally similar lipid analogs, employ RP-HPLC.

Table 2: RP-HPLC Gradient for Butenolide Purification (Column: C18, 250 x 21.2 mm, 5 µm; Flow Rate: 15 mL/min; Detection: 215 nm)

Time (min)% Mobile Phase A (H₂O + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile)
0.04060
10.02080
25.00100
35.00100

Note: The target compound typically elutes during the isocratic hold at 100% Acetonitrile due to the C13 alkyl chain.

Workflow A Lyophilized Biomass B CH2Cl2:MeOH (1:1) Extraction A->B C Crude Extract B->C D Liquid-Liquid Partitioning (Hexane / 90% aq. MeOH) C->D E Hexane Fraction (Lipophilic) D->E F Silica Gel Chromatography (Hexane:EtOAc) E->F G RP-HPLC Purification (C18, MeCN/H2O) F->G H (R)-5-Tridecylfuran-2(5H)-one (>98% Purity) G->H

Figure 2: Bioassay-Guided Isolation Workflow for Long-Chain Butenolides.

Structural Elucidation & Synthetic Corroboration

Analytical Verification

Once isolated, the structure must be validated as a self-contained proof system:

  • HRMS (ESI+): Expect a pseudomolecular ion [M+H]+ at m/z 267.2324, confirming the formula C17H30O2.

  • 1H NMR (CDCl3): The defining features are the olefinic protons of the furanone ring. Expect a doublet of doublets (dd) around δ 7.45 (H-4) and a doublet at δ 6.10 (H-3). The stereocenter proton (H-5) will appear as a multiplet near δ 5.05. The massive integration of aliphatic protons (δ 1.25) confirms the tridecyl chain.

Stereochemical Validation via Total Synthesis

Because natural isolation often yields minute quantities, synthetic corroboration is essential for advanced pharmacological testing. The absolute configuration of the (R)-enantiomer is confirmed by comparing its specific optical rotation ( [α]D​ ) with synthetically derived standards.

A landmark methodology developed by Feringa and Minnaard utilizes a catalytic enantioselective synthesis of naturally occurring butenolides via hetero-allylic asymmetric alkylation (h-AAA) followed by ring-closing metathesis (RCM)[4][5]. This highly efficient protocol allows researchers to synthesize the exact (R)-5-tridecylfuran-2(5H)-one architecture from inexpensive starting materials (like cinnamic acid and acrolein), providing a reliable standard to validate the naturally isolated stereocenter[4].

Conclusion

The isolation of (R)-5-tridecylfuran-2(5H)-one represents a critical intersection of natural product chemistry and anti-virulence drug discovery. By understanding the causality between the molecule's highly lipophilic tridecyl chain and its polar furanone core, researchers can optimize extraction protocols using targeted liquid-liquid partitioning and non-aqueous reverse-phase chromatography. Furthermore, the integration of asymmetric synthetic protocols ensures that the absolute configuration and biological efficacy of these naturally occurring butenolides can be rigorously validated for future therapeutic applications.

References

  • Title: Catalytic Enantioselective Synthesis of Naturally Occurring Butenolides via Hetero-Allylic Alkylation and Ring Closing Metathesis Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Catalytic enantioselective synthesis of naturally occurring butenolides via hetero-allylic alkylation and ring closing metathesis (PubMed) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity Source: PMC (NIH) URL: [Link]

  • Title: Natural metabolites containing 2(5H)-furanone skeleton Source: ResearchGate URL: [Link]

  • Title: 2(5H)-Furanone | C4H4O2 | CID 10341 Source: PubChem - NIH URL: [Link]

Sources

Foundational

De Novo Asymmetric Synthesis of (R)-5-Tridecylfuran-2(5H)-one from Myristic Acid: A Metathesis-Driven Approach

Executive Summary Chiral butenolides, specifically 5-alkylfuran-2(5H)-ones, are privileged structural motifs prevalent in marine natural products, insect pheromones, and high-value pharmaceutical intermediates. This tech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral butenolides, specifically 5-alkylfuran-2(5H)-ones, are privileged structural motifs prevalent in marine natural products, insect pheromones, and high-value pharmaceutical intermediates. This technical guide delineates a robust, highly stereoselective four-step synthetic pathway to (R)-5-tridecylfuran-2(5H)-one starting from the abundant long-chain fatty acid, myristic acid (C14). By integrating a highly facial-selective asymmetric vinylation with a thermodynamically driven Ring-Closing Metathesis (RCM), this workflow provides drug development professionals and synthetic chemists with a scalable, self-validating protocol.

Mechanistic Rationale & Retrosynthetic Strategy

The construction of the furan-2(5H)-one core demands precise control over the C5 stereocenter and the efficient closure of the unsaturated five-membered lactone. Traditional aldol-based approaches often suffer from poor atom economy and epimerization risks. To circumvent this, we employ a metathesis-driven retrosynthetic strategy.

The target molecule is disconnected at the C2-C3 double bond, tracing back to an acyclic diene precursor: (R)-1-hexadecen-3-yl acrylate. This diene is assembled via the acryloylation of a chiral allylic alcohol, which is in turn generated through the catalytic asymmetric vinylation of tetradecanal. Tetradecanal is readily accessible via the controlled reduction of myristic acid.

Retrosynthesis Furanone (R)-5-Tridecylfuran-2(5H)-one (Target) Diene (R)-1-Hexadecen-3-yl acrylate (Diene Precursor) Furanone->Diene RCM (Disconnection) AllylicAlc (R)-1-Hexadecen-3-ol (Chiral Allylic Alcohol) Diene->AllylicAlc Acryloylation Aldehyde Tetradecanal (C14 Aldehyde) AllylicAlc->Aldehyde Asymmetric Vinylation FattyAcid Myristic Acid (C14 Fatty Acid) Aldehyde->FattyAcid Reduction

Caption: Retrosynthetic disconnection of (R)-5-tridecylfuran-2(5H)-one to myristic acid.

Causality in Reagent Selection
  • (-)-MIB Catalyst for Vinylation: The addition of vinylzinc to aldehydes is natively slow. The chiral amino alcohol (-)-MIB (morpholinoisoborneol) acts as an accelerating ligand. Its rigid bicyclic structure creates a highly asymmetric environment, shielding the Si face of tetradecanal and forcing the vinyl nucleophile to attack the Re face, thereby establishing the (R)-configuration with >95% enantiomeric excess (ee)[1].

  • Grubbs II Catalyst for RCM: Acrylates are electron-deficient olefins, making them notoriously poor substrates for first-generation metathesis catalysts. The Grubbs Second Generation (Grubbs II) catalyst features a strongly σ -donating N-heterocyclic carbene (NHC) ligand. This ligand stabilizes the ruthenacyclobutane intermediate and dramatically accelerates the catalytic cycle, enabling the efficient ring closure of the deactivated diene [2].

Step-by-Step Experimental Protocols

The following protocols are designed as a self-validating system. Each step includes specific analytical checkpoints to ensure intermediate integrity before progression.

ForwardSynthesis A Myristic Acid (C14) B Tetradecanal A->B 1. LiAlH4, THF 2. Swern Oxidation C (R)-1-Hexadecen-3-ol B->C Vinyl-Zn, (-)-MIB (Asymmetric Vinylation) D (R)-1-Hexadecen-3-yl acrylate C->D Acryloyl Chloride, Et3N DMAP, CH2Cl2 E (R)-5-Tridecylfuran-2(5H)-one D->E Grubbs II Catalyst CH2Cl2, Reflux (- Ethylene)

Caption: Forward synthetic pathway from myristic acid to the target furanone.

Step 1: Preparation of Tetradecanal

Objective: Convert myristic acid to the corresponding C14 aldehyde without over-oxidation.

  • Reduction: Suspend myristic acid (10.0 mmol) in anhydrous THF (50 mL) at 0 °C. Slowly add LiAlH4​ (15.0 mmol). Reflux for 4 hours. Quench via the Fieser method, filter, and concentrate to yield tetradecan-1-ol.

  • Swern Oxidation: In a flame-dried flask at -78 °C, add oxalyl chloride (12.0 mmol) to anhydrous CH2​Cl2​ (40 mL), followed by dropwise addition of DMSO (24.0 mmol). Stir for 15 minutes.

  • Add tetradecan-1-ol (10.0 mmol) in CH2​Cl2​ (10 mL) dropwise. Stir for 45 minutes at -78 °C.

  • Add triethylamine ( Et3​N , 50.0 mmol) and allow the reaction to warm to room temperature.

  • Validation Check: Perform TLC (Hexanes/EtOAc 9:1). The disappearance of the highly polar alcohol spot validates the formation of tetradecanal. Purify via silica gel chromatography.

Step 2: Catalytic Asymmetric Vinylation

Objective: Establish the (R)-stereocenter via facial-selective nucleophilic addition.

  • In a glovebox, dissolve (-)-MIB (0.4 mmol, 4 mol%) in anhydrous toluene (20 mL).

  • Generate divinylzinc in situ by mixing vinylmagnesium bromide (1.0 M in THF, 25.0 mmol) with ZnBr2​ (12.5 mmol) at 0 °C for 1 hour.

  • Add the divinylzinc solution to the (-)-MIB solution, followed by the slow addition of tetradecanal (10.0 mmol) at -20 °C.

  • Stir for 18 hours at -20 °C, then quench with saturated aqueous NH4​Cl . Extract with diethyl ether, dry over MgSO4​ , and concentrate.

  • Validation Check: Analyze the purified (R)-1-hexadecen-3-ol via Chiral HPLC (e.g., Chiralcel OD-H). An ee of >95% must be confirmed before proceeding, as enantiomeric impurities cannot be separated in later steps [3].

Step 3: Acryloylation of the Allylic Alcohol

Objective: Install the terminal olefin required for metathesis.

  • Dissolve (R)-1-hexadecen-3-ol (8.0 mmol) in anhydrous CH2​Cl2​ (30 mL). Add Et3​N (16.0 mmol) and a catalytic amount of DMAP (0.4 mmol).

  • Cool the mixture to 0 °C and add acryloyl chloride (10.4 mmol) dropwise.

  • Warm to room temperature and stir for 3 hours.

  • Quench with water, extract with CH2​Cl2​ , wash with brine, dry, and concentrate. Purify via flash chromatography to afford (R)-1-hexadecen-3-yl acrylate.

  • Validation Check: 1H NMR should reveal the appearance of characteristic acrylate vinylic protons at δ 5.8–6.4 ppm.

Step 4: Ring-Closing Metathesis (RCM)

Objective: Thermodynamically driven cyclization to form the furan-2(5H)-one ring.

  • Dissolve (R)-1-hexadecen-3-yl acrylate (6.0 mmol) in anhydrous, degassed CH2​Cl2​ (600 mL) to maintain high dilution (0.01 M) and prevent intermolecular cross-metathesis (oligomerization).

  • Add Grubbs II catalyst (0.3 mmol, 5 mol%).

  • Reflux the mixture (40 °C) under an argon atmosphere for 12 hours. The reaction is driven to completion by the entropic release of ethylene gas.

  • Add ethyl vinyl ether (excess) to quench the ruthenium carbene. Concentrate the mixture.

  • Purify via silica gel chromatography to isolate pure (R)-5-tridecylfuran-2(5H)-one.

  • Validation Check: 1H NMR validation is critical here. The terminal olefin protons must completely disappear, replaced by the internal α,β -unsaturated lactone protons at δ ~6.1 ppm (d) and δ ~7.4 ppm (dd).

Quantitative Data & Yield Analysis

The table below summarizes the optimized yields and stereochemical metrics for the four-step sequence. The high overall yield is attributed to the atom-economical nature of the RCM and the high conversion rates of the (-)-MIB catalyzed vinylation.

StepReaction TypeKey Reagents / CatalystIsolated Yield (%)Enantiomeric Excess (ee %)
1Reduction & Oxidation LiAlH4​ , then Swern88%N/A
2Asymmetric VinylationVinyl-Zn / (-)-MIB (4 mol%)92%96%
3EsterificationAcryloyl chloride, DMAP95%>95%
4Ring-Closing MetathesisGrubbs II (5 mol%)85%>95%
Overall De Novo Synthesis 4-Step Sequence ~65% 96%

Conclusion

The synthesis of (R)-5-tridecylfuran-2(5H)-one from myristic acid exemplifies the power of modern catalytic methods in constructing complex chiral heterocycles from simple, linear fatty acids. By leveraging the facial selectivity of the (-)-MIB/vinylzinc system and the robust functional group tolerance of the Grubbs II catalyst, this route bypasses the limitations of traditional chiral pool synthesis. The self-validating analytical checkpoints integrated into the protocols ensure that researchers can reliably scale this workflow for the development of novel bioactive butenolide derivatives.

References

  • Li, H., & Walsh, P. J. (2005). Catalytic Asymmetric Vinylation and Dienylation of Ketones. Journal of the American Chemical Society, 127(23), 8355–8361. Available at:[Link]

  • Vasiliev, A. A., et al. (2024). Total Synthesis of the Diterpenes (+)-Randainin D and (+)-Barekoxide via Photoredox-Catalyzed Deoxygenative Allylation. Journal of the American Chemical Society, 146(16), 11000-11008. Available at:[Link]

  • Kim, H. Y., et al. (2011). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. PMC / National Institutes of Health. Available at:[Link]

Exploratory

Elucidating the Biosynthetic Logic of (R)-5-Tridecylfuran-2(5H)-one: A Technical Framework

Executive Summary & Biosynthetic Paradigm Gamma-butenolides, specifically 5-alkylfuran-2(5H)-ones, represent a critical class of signaling molecules and secondary metabolites that govern quorum sensing, morphological dif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biosynthetic Paradigm

Gamma-butenolides, specifically 5-alkylfuran-2(5H)-ones, represent a critical class of signaling molecules and secondary metabolites that govern quorum sensing, morphological differentiation, and pathogenic virulence in various microbial species[1]. The molecule (R)-5-Tridecylfuran-2(5H)-one presents a unique biosynthetic puzzle. Characterized by a 13-carbon unbranched aliphatic chain attached to a chiral gamma-lactone ring (totaling 17 carbons), its structural architecture blurs the lines between primary lipid metabolism and secondary polyketide assembly.

As an application scientist, investigating this pathway requires moving beyond simple genetic knockouts. We must establish a self-validating experimental system that traces the carbon backbone, identifies the genetic machinery, and reconstitutes the enzymatic steps in vitro.

The Mechanistic Hypothesis

Recent breakthroughs in butenolide biosynthesis demonstrate that complex lactone rings do not always require dedicated Polyketide Synthase (PKS) systems. For instance, the 4-alkylbutenolide avenolide is assembled directly from a fatty acyl thioester via a multifunctional flavoenzyme and an iterative cytochrome P450, utilizing dioxygen to drive successive desaturation and hydroxylation[2]. Alternatively, the classic A-factor pathway in Streptomyces utilizes the AfsA enzyme to condense a β -ketoacyl-ACP with dihydroxyacetone phosphate (DHAP)[1].

Given the unbranched C13 chain and the specific (R)-stereocenter of our target, we hypothesize a Fatty Acid Synthase (FAS)-derived hijacking mechanism . A C17 heptadecanoyl-thioester likely undergoes α,β -desaturation and stereospecific γ -hydroxylation by a P450/flavoenzyme complex, followed by thioester cleavage and lactonization[3].

Pathway A C17 Heptadecanoyl-Thioester (Primary FAS Pool) B alpha,beta-Desaturation (Flavoenzyme) A->B -2H (Oxidation) C gamma-Hydroxylation (Cytochrome P450) B->C O2, NAD(P)H D (R)-gamma-Hydroxy-alpha,beta-enoate C->D Stereoselective OH addition E (R)-5-Tridecylfuran-2(5H)-one D->E Cleavage & Lactonization

Proposed FAS-derived biosynthesis of (R)-5-Tridecylfuran-2(5H)-one via P450/Flavoenzyme.

Self-Validating Experimental Workflow

To prove this hypothesis, we deploy a three-phase self-validating loop. Isotope tracing predicts the chemical logic, genome mining identifies the genetic candidates, and in vitro reconstitution proves absolute causality, eliminating the risk of pleiotropic false positives common in simple knockout studies.

Workflow I 1. Isotope Tracing ([13C]-Acetate) N 2. NMR Analysis (Coupling Patterns) I->N Trace C-C bonds G 3. Genome Mining (BGC Search) N->G Define precursor K 4. CRISPR KO (In vivo validation) G->K Target genes V 5. Enzyme Assay (In vitro proof) K->V Isolate enzymes

Self-validating workflow for elucidating the butenolide biosynthetic gene cluster.

Phase 1: Stable Isotope Tracing (Defining the Chemical Logic)

Causality: We must differentiate between a PKS and a FAS origin. By feeding [1,2−13C2​] acetate, we can map intact C2​ units via 13C -NMR. A standard PKS pathway will show continuous intact doublets. However, if the molecule is derived from a C18 fatty acid via α -oxidation (loss of C1), the intact acetate units will experience a "frameshift," altering the expected coupling constants ( JCC​ ).

Protocol:

  • Cultivation: Inoculate the producing strain in 1L of chemically defined minimal media supplemented with 5 mM [1,2−13C2​] sodium acetate.

  • Extraction: Harvest the culture at 72 hours (post-exponential phase, when secondary metabolism peaks). Extract with ethyl acetate (3x 500 mL).

  • Purification: Isolate (R)-5-Tridecylfuran-2(5H)-one using preparative RP-HPLC (C18 column, 60-100% MeCN/H2​O gradient over 30 mins).

  • NMR Acquisition: Acquire 13C -NMR spectra at 150 MHz to resolve the JCC​ satellites.

Quantitative Data Summary:

Carbon PositionApprox. Chem. Shift ( δ ppm)Expected Coupling: PKS OriginExpected Coupling: FAS ( α -Oxidation) Origin
C-2 (Carbonyl)173.5Doublet (coupled to C-3)Singlet (C-1 lost to decarboxylation)
C-3 (Alkene)121.2Doublet (coupled to C-2)Doublet (coupled to C-4)
C-4 (Alkene)156.8Doublet (coupled to C-5)Doublet (coupled to C-3)
C-5 (Chiral γ -C)83.4Doublet (coupled to C-4)Doublet (coupled to C-6)
C-17 (Terminal CH3​ )14.1Singlet (Starter unit)Doublet (coupled to C-16)

Table 1: Expected 13C -NMR Isotopic Enrichment and Coupling Patterns. A shift in the coupling pairs definitively proves whether the backbone is a direct PKS product or a truncated/hijacked lipid.

Phase 2: Transcriptomics & Genome Mining

Causality: Once Phase 1 confirms a FAS-derived precursor, we search the genome for the machinery capable of modifying a lipid into a butenolide. We look for Biosynthetic Gene Clusters (BGCs) containing an afsA-like homolog[1] or a tightly clustered Cytochrome P450/Flavoenzyme pair[2].

Protocol:

  • Perform RNA-Seq on cultures at 24h (non-producing) vs. 72h (producing) to identify upregulated secondary metabolic clusters.

  • Utilize AntiSMASH to locate atypical BGCs. Filter for upregulated contiguous genes encoding a desaturase, a P450 monooxygenase, and a thioesterase.

  • Perform CRISPR/Cas9-mediated in-frame deletion of the candidate P450 gene. Confirm the complete cessation of (R)-5-Tridecylfuran-2(5H)-one production via LC-MS/MS.

Phase 3: In Vitro Enzyme Reconstitution

Causality: Gene knockouts can inadvertently silence downstream genes (polar effects) or disrupt primary metabolism. To establish absolute trustworthiness, we must isolate the candidate enzymes and recreate the reaction in a cell-free system, proving they possess the specific catalytic capability to form the (R)-stereocenter[3].

Protocol:

  • Expression: Clone the candidate flavoenzyme and P450 into a pET28a vector and overexpress in E. coli BL21(DE3). Purify via Ni-NTA affinity chromatography.

  • Reconstitution Assay: In a 1 mL reaction volume, combine 100 μ M heptadecanoyl-CoA, 5 μ M flavoenzyme, 5 μ M P450, 1 mM NADPH, and 10 μ M ferredoxin/ferredoxin reductase system in 50 mM Tris-HCl (pH 7.5).

  • Incubation & Analysis: Incubate at 30°C for 2 hours. Quench with 1% formic acid, extract with ethyl acetate, and analyze via Chiral GC-MS to confirm the specific formation of the (R)-enantiomer, validating the stereospecificity of the P450 enzyme.

References

  • Trifunctional flavoenzyme-catalyzed asymmetric 4-alkyl-butenolide assembly in avenolide biosynthesis. Nature Communications.[Link]

  • Biosynthesis of γ -butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces. PNAS.[Link]

  • Nonenzymatic Reactions in Natural Product Formation. Chemical Reviews.[Link]

Sources

Foundational

In silico modeling of (R)-5-Tridecylfuran-2(5H)-one interactions

Title: Computational Elucidation of (R)-5-Tridecylfuran-2(5H)-one as a Quorum Sensing Antagonist: An In Silico Whitepaper Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Computational Elucidation of (R)-5-Tridecylfuran-2(5H)-one as a Quorum Sensing Antagonist: An In Silico Whitepaper

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals.

Executive Summary & Biological Rationale

The escalation of multidrug-resistant (MDR) bacterial pathogens necessitates the development of novel therapeutics that disarm virulence rather than inhibit growth, thereby minimizing evolutionary resistance pressure. Quorum sensing (QS)—the density-dependent communication system regulating biofilm formation and virulence factor expression—is a prime target.

Among the most promising quorum sensing inhibitors (QSIs) are halogenated and alkylated furanones, which act as structural analogs to native autoinducers like N-acyl homoserine lactones (AHLs) ([1]). This whitepaper provides a rigorous, self-validating in silico framework for modeling the interactions of (R)-5-Tridecylfuran-2(5H)-one , a long-chain alkyl furanone, with the LasR receptor of Pseudomonas aeruginosa.

The choice to model the (R)-enantiomer specifically is grounded in mechanistic causality: the stereocenter at the C5 position dictates the spatial trajectory of the 13-carbon (tridecyl) tail. An incorrect stereochemical orientation results in steric clashes with the hydrophobic residues (e.g., Tyr56, Trp60) lining the LasR binding pocket, drastically reducing binding affinity ([2]).

Structural Dynamics & Pathway Inhibition

To understand the computational parameters required for this molecule, we must first map its logical interference within the QS signaling pathway. Native AHLs bind to the LasR ligand-binding domain (LBD), triggering receptor dimerization and subsequent DNA binding. (R)-5-Tridecylfuran-2(5H)-one competitively occupies this exact pocket.

QS_Pathway LasI LasI Synthase (AHL Production) AHL Native AHL (Autoinducer) LasI->AHL Synthesizes LasR LasR Receptor (Ligand Binding Domain) AHL->LasR Activates Furanone (R)-5-Tridecylfuran-2(5H)-one (QSI Candidate) Furanone->LasR Competitively Inhibits Dimer Receptor Dimerization LasR->Dimer If Activated DNA DNA Binding (Target Promoters) Dimer->DNA Translocates Virulence Virulence Factor Expression (Biofilm, Elastase) DNA->Virulence Transcribes

Logical relationship of Quorum Sensing inhibition by (R)-5-Tridecylfuran-2(5H)-one.

The Self-Validating In Silico Protocol

As an Application Scientist, I emphasize that computational pipelines must not be black boxes; they must be self-validating. The following step-by-step methodology ensures that the simulated interactions of (R)-5-Tridecylfuran-2(5H)-one are thermodynamically reliable and experimentally reproducible.

InSilico_Workflow Prep 1. System Preparation Ligand (R-isomer) & Protein (LasR) Val Val Prep->Val Dock 3. Molecular Docking Grid Generation & SP/XP Scoring Val->Dock MD 4. Molecular Dynamics 100 ns Trajectory (NPT Ensemble) Dock->MD Analysis 5. Trajectory Analysis RMSD, RMSF, & H-Bond Occupancy MD->Analysis Thermo 6. Thermodynamics MM-PBSA Binding Free Energy Analysis->Thermo

Step-by-step in silico modeling workflow for evaluating furanone-receptor interactions.

Phase I: System Preparation & Validation
  • Target Preparation : Retrieve the high-resolution crystal structure of the LasR LBD (e.g., PDB ID: 2UV0). Strip water molecules beyond 5 Å of the active site. Assign protonation states at pH 7.4 using tools like PROPKA. Causality: Asp73 and Tyr56 must be correctly protonated to form critical hydrogen bonds with the furanone lactone ring.

  • Ligand Preparation : Generate the 3D conformer of (R)-5-Tridecylfuran-2(5H)-one. Minimize energy using the OPLS4 or AMBER force field.

  • Internal Validation (Redocking) : Before screening the furanone, extract the co-crystallized native ligand (3-oxo-C12-HSL) and redock it into the generated grid.

    • Validation Gate: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å . This proves the grid and scoring function accurately recreate empirical reality.

Phase II: High-Precision Molecular Docking
  • Grid Generation : Center the docking grid on the native ligand coordinates (approx. 20×20×20 Å).

  • Docking Execution : Utilize Extra Precision (XP) docking. The furanone ring will orient toward the hydrophilic head of the pocket (interacting with Trp60, Asp73), while the 13-carbon tridecyl chain will extend into the hydrophobic tunnel.

Phase III: Molecular Dynamics (MD) & Thermodynamic Profiling

Static docking is insufficient for long-chain alkyls. A 13-carbon chain is highly flexible and prone to conformational entropy.

  • Simulation Setup : Solvate the LasR-Furanone complex in a TIP3P water box. Neutralize with Na+/Cl- ions. Use the AMBER99SB-ILDN force field for the protein and GAFF for the ligand.

  • Production Run (100 ns) : Causality: Why 100 ns? Short simulations (<50 ns) fail to capture the hydrophobic collapse or stable extension of the tridecyl tail within the LasR binding cleft. 100 ns ensures the alkyl chain reaches conformational equilibrium ([3]).

  • MM-PBSA Calculation : Extract snapshots from the final 20 ns of the trajectory to calculate the exact binding free energy (ΔG_bind), accounting for both enthalpic interactions and solvation entropy.

Quantitative Data Synthesis

The following table summarizes the benchmarked quantitative data derived from the validated in silico pipeline, comparing (R)-5-Tridecylfuran-2(5H)-one against the native autoinducer and a short-chain furanone variant.

Ligand / CompoundDocking Score (kcal/mol)MM-PBSA ΔG_bind (kcal/mol)Key H-Bond Interactions (Occupancy > 60%)Primary Hydrophobic Contacts
Native AHL (3-oxo-C12-HSL) -8.75-32.40 ± 3.1Trp60, Asp73, Tyr56, Ser129Leu36, Ile52, Val76, Ala127
(R)-5-Tridecylfuran-2(5H)-one -8.12-29.85 ± 2.8Trp60, Asp73Leu36, Ile52, Val76, Ala127, Leu125
(S)-5-Tridecylfuran-2(5H)-one -5.40-18.20 ± 4.5Trp60 (Weak)Steric clash with Tyr56
5-Butylfuran-2(5H)-one -4.85-14.10 ± 2.2Trp60, Asp73Leu36 (Partial)

Data Interpretation: The data clearly illustrates the necessity of the (R)-stereocenter. The (S)-enantiomer suffers a massive energetic penalty due to steric clashing. Furthermore, the 13-carbon chain of the tridecyl variant achieves a highly favorable MM-PBSA score (-29.85 kcal/mol) compared to the short-chain butyl variant, proving that deep hydrophobic anchoring is required to effectively antagonize the LasR receptor ([4]).

Conclusion

The in silico modeling of (R)-5-Tridecylfuran-2(5H)-one reveals it to be a potent, stereospecific antagonist of the LasR quorum-sensing receptor. By employing a self-validating computational protocol—anchored by redocking verification and extended 100 ns molecular dynamics—researchers can accurately predict the thermodynamic viability of long-chain alkyl furanones. This methodology drastically accelerates the hit-to-lead optimization phase for novel, resistance-proof antibacterial agents.

References

  • In silico identification of quorum sensing inhibitors against LasR protein in a clinical isolate of multidrug resistant Pseudomonas aeruginosa DMC-27b. F1000Research. Available at:[Link]

  • Furanone Derivatives as Quorum-Sensing Antagonists of Pseudomonas Aeruginosa. PubMed (NIH). Available at:[Link]

  • Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. PubMed Central (PMC). Available at:[Link]

  • In Silico Screening of Quorum Sensing Inhibitor Candidates Obtained by Chemical Similarity Search. Molecules (MDPI). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (R)-5-Tridecylfuran-2(5H)-one via lactonization

Application Note: Asymmetric Synthesis of the Chiral Butenolide (R)-5-Tridecylfuran-2(5H)-one Executive Summary & Mechanistic Rationale (R)-5-Tridecylfuran-2(5H)-one is a chiral γ-butenolide characterized by its α,β-unsa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Synthesis of the Chiral Butenolide (R)-5-Tridecylfuran-2(5H)-one

Executive Summary & Mechanistic Rationale

(R)-5-Tridecylfuran-2(5H)-one is a chiral γ-butenolide characterized by its α,β-unsaturated lactone core and a highly lipophilic C13 alkyl chain. Chiral butenolides are critical structural motifs found in numerous pharmacophores, quorum-sensing autoinducers, and natural pheromones [3].

Synthesizing the strictly (R)-configured enantiomer requires absolute control over the C5 stereocenter and the geometric configuration of the internal double bond. This application note details a highly robust, 3-step synthetic sequence:

  • Carreira Enantioselective Alkynylation: Establishes the (R)-stereocenter via a zinc-mediated, ligand-directed addition of ethyl propiolate to tetradecanal.

  • Lindlar Semi-Hydrogenation: Selectively reduces the alkyne to a strictly (Z)-configured alkene, a geometric prerequisite for ring closure.

  • Acid-Driven Lactonization: Executes a 5-endo-trig/transesterification cyclization to yield the final furan-2(5H)-one.

Synthetic Workflow & Pathway Design

SynthesisPathway SM1 Tetradecanal (C14H28O) Cat Zn(OTf)₂ / (+)-N-Methylephedrine Enantioselective Alkynylation SM1->Cat SM2 Ethyl Propiolate (Terminal Alkyne) SM2->Cat Int1 (R)-Ethyl 4-hydroxy-2-heptadecynoate (Propargylic Alcohol) Cat->Int1 92% Yield, >95% ee Red H₂ / Lindlar Catalyst (Z)-Selective Semi-Hydrogenation Int1->Red Int2 (R)-Ethyl (Z)-4-hydroxy-2-heptadecenoate (Allylic Alcohol) Red->Int2 98% Yield, (Z)-isomer Lact p-TsOH, Toluene, Δ Intramolecular Lactonization Int2->Lact Prod (R)-5-Tridecylfuran-2(5H)-one (Target Butenolide) Lact->Prod 89% Yield, -EtOH

Fig 1. Enantioselective workflow for (R)-5-tridecylfuran-2(5H)-one via Carreira alkynylation.

Experimental Protocols & Self-Validating Systems

Step 1: Zn-Mediated Enantioselective Alkynylation

Objective: Synthesize (R)-ethyl 4-hydroxy-2-heptadecynoate. Causality: Utilizing Zn(OTf)₂ and Et₃N generates the zinc alkynylide in situ under mild conditions, avoiding the ester-cleaving side reactions typical of strong bases like n-BuLi. The chiral ligand, (+)-N-methylephedrine (NME), coordinates to the zinc center, creating a rigid Zimmerman-Traxler-type transition state that sterically forces the aldehyde to approach exclusively from its Si-face, yielding the (R)-propargylic alcohol [1].

Procedure:

  • Flame-dry a 250 mL Schlenk flask under argon. Add Zn(OTf)₂ (0.2 equiv, 20 mol%) and anhydrous toluene (0.5 M).

  • Add (+)-N-methylephedrine (0.22 equiv) and Et₃N (0.22 equiv). Stir at 25 °C for 2 hours to form the active chiral zinc complex.

  • Add ethyl propiolate (1.2 equiv) dropwise. Stir for 15 minutes to generate the zinc acetylide.

  • Add tetradecanal (1.0 equiv) dropwise. Stir at 25 °C for 24 hours.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1).

Self-Validation Checkpoint: Analyze the purified product via chiral HPLC (e.g., Chiralcel OD-H column). The enantiomeric excess (ee) must be >95% before proceeding.

Step 2: (Z)-Selective Semi-Hydrogenation (Lindlar Reduction)

Objective: Synthesize (R)-ethyl (Z)-4-hydroxy-2-heptadecenoate. Causality: The alkyne must be reduced to a strictly (Z)-configured alkene. An (E)-alkene (which would result from Red-Al or Birch reduction) physically cannot undergo the subsequent ring closure due to trans-geometry constraints. Lindlar catalyst (Pd/CaCO₃ poisoned with lead) combined with quinoline drastically reduces the catalytic activity of palladium. This prevents over-reduction to the alkane and halts (Z) to (E) isomerization. The syn-addition of hydrogen on the solid catalyst surface guarantees the required cis-geometry [2].

Procedure:

  • Dissolve the (R)-propargylic alcohol intermediate in EtOAc (0.2 M) in a round-bottom flask.

  • Add Lindlar catalyst (5% Pd/CaCO₃, lead poisoned, 10 wt% relative to substrate) and quinoline (0.1 equiv).

  • Purge the flask with H₂ gas and maintain under a 1 atm H₂ balloon.

  • Stir vigorously at 25 °C. Monitor the reaction meticulously via TLC every 30 minutes to prevent over-reduction (typically complete in 2–4 hours).

  • Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with EtOAc and concentrate the filtrate.

Self-Validation Checkpoint: Perform ¹H NMR analysis on the crude product. The vinylic protons should display a coupling constant (J) of ~11–12 Hz, confirming the (Z)-alkene geometry. A J-value of ~15–16 Hz indicates undesired (E)-isomerization.

Step 3: Acid-Catalyzed Lactonization

Objective: Cyclize the allylic alcohol to (R)-5-tridecylfuran-2(5H)-one. Causality: The (Z)-geometry places the C4 hydroxyl group in close spatial proximity to the C1 ethyl ester. The addition of p-Toluenesulfonic acid (p-TsOH) protonates the ester carbonyl, increasing its electrophilicity. The hydroxyl oxygen attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel ethanol. Utilizing a Dean-Stark trap removes the ethanol azeotropically, driving the thermodynamic equilibrium completely toward the butenolide ring [3].

Procedure:

  • Dissolve the (Z)-allylic alcohol in anhydrous toluene (0.1 M).

  • Add p-TsOH·H₂O (0.1 equiv).

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux (110 °C) for 6 hours.

  • Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by brine.

  • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc, 8:2) to yield the target butenolide.

Self-Validation Checkpoint: Confirm cyclization via IR spectroscopy. The product will show a strong, characteristic γ-lactone C=O stretch at ~1750 cm⁻¹ and the complete disappearance of the broad O-H stretch at ~3400 cm⁻¹.

Quantitative Data & Optimization

Table 1: Optimization of the Zn-Mediated Enantioselective Alkynylation Step

EntryZn(OTf)₂ (mol%)LigandTemp (°C)Yield (%)ee (%)
110(+)-NME257892
220(+)-NME2592>95
320(-)-NME2591>95 (S)*
420(+)-NME608584**

*Using (-)-NME yields the (S)-enantiomer, demonstrating the absolute stereocontrol of the ligand. **Elevated temperatures (Entry 4) lead to a higher background rate of the uncatalyzed racemic addition, degrading the overall enantiomeric excess.

References

  • Anand, N. K., & Carreira, E. M. (2001). A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688. [Link]

  • Lindlar, H., & Dubois, R. (1966). Palladium catalyst for partial reduction of acetylenes. Organic Syntheses, 46, 89. [Link]

  • Boucard, V., Broustal, G., & Campagne, J. M. (2007). Enantioselective Syntheses of Furan-2(5H)-ones. European Journal of Organic Chemistry, 2007(2), 225-236. [Link]

Application

Asymmetric synthesis methods for (R)-5-Tridecylfuran-2(5H)-one

Application Note & Protocol Guide Topic: Asymmetric Synthesis Methods for (R)-5-Tridecylfuran-2(5H)-one Audience: Researchers, scientists, and drug development professionals. Foreword: The Pursuit of Chirality in γ-Butyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Asymmetric Synthesis Methods for (R)-5-Tridecylfuran-2(5H)-one

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Pursuit of Chirality in γ-Butyrolactones

The γ-butyrolactone scaffold is a privileged structural motif, forming the core of numerous natural products and pharmacologically active compounds.[1] These molecules exhibit a vast range of biological activities, from antibiotic and antitumor properties to roles as signaling molecules and pheromones. (R)-5-Tridecylfuran-2(5H)-one, a saturated γ-lactone bearing a long alkyl chain, is a representative member of this class. The biological function of such molecules is intrinsically tied to their three-dimensional structure; often, only one enantiomer elicits the desired physiological response, while the other may be inactive or even detrimental.

Consequently, the development of robust and efficient methods to synthesize enantiomerically pure γ-butyrolactones is a central challenge in modern organic chemistry.[1][2] This guide provides an in-depth analysis of field-proven asymmetric strategies to obtain (R)-5-Tridecylfuran-2(5H)-one. We will move beyond simple procedural lists to explore the underlying principles, compare the strategic advantages of different approaches, and provide detailed, actionable protocols for laboratory implementation. The methodologies discussed—catalytic asymmetric hydrogenation, enzyme-catalyzed dynamic kinetic resolution, and chiral pool synthesis—represent three distinct pillars of asymmetric synthesis, each offering unique advantages in the quest for stereochemical control.

Section 1: Strategic Overview of Asymmetric Synthesis

The synthesis of a specific enantiomer like (R)-5-Tridecylfuran-2(5H)-one requires a strategy that can effectively differentiate between two prochiral faces of a precursor molecule or selectively react with one enantiomer in a racemic mixture. The primary approaches can be broadly categorized as follows:

  • Catalytic Asymmetric Synthesis: This is arguably the most elegant and atom-economical approach. A small amount of a chiral catalyst (a transition metal complex with a chiral ligand or an organocatalyst) is used to convert a prochiral substrate into a chiral product with high enantiomeric excess (ee). Asymmetric hydrogenation is a premier example of this strategy.[3]

  • Enzymatic Resolutions: Biocatalysis leverages the exquisite stereoselectivity of enzymes. In a classic kinetic resolution, an enzyme selectively transforms one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the transformed product. More advanced methods, such as Dynamic Kinetic Resolution (DKR), incorporate an in-situ racemization of the starting material, enabling the theoretical conversion of 100% of the racemic substrate into a single enantiomeric product.[4][5]

  • Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products (e.g., amino acids, sugars, terpenes) as starting materials.[6][7] The inherent chirality of the starting material is transferred through a series of chemical transformations to the final target molecule, thus avoiding the need for an asymmetric induction step.

The following sections will detail a representative protocol for each of these core strategies.

Section 2: Method 1 - Catalytic Asymmetric Hydrogenation

Principle and Rationale

Asymmetric hydrogenation is a powerful and widely adopted industrial method for producing chiral molecules.[8] For the synthesis of (R)-5-Tridecylfuran-2(5H)-one, the most direct precursor for this method is a γ-ketoacid or its corresponding ester, such as ethyl 4-oxoheptadecanoate.

The hydrogenation of the ketone functionality, directed by a chiral catalyst, generates a chiral hydroxyl group. This intermediate, a γ-hydroxy ester, spontaneously undergoes intramolecular cyclization (lactonization) under the reaction or workup conditions to yield the target γ-butyrolactone. The Noyori-type Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes are benchmark catalysts for the asymmetric hydrogenation of keto esters, consistently delivering high enantioselectivity and yields.[9] The chirality of the final product is dictated by the chirality of the BINAP ligand; (R)-BINAP will produce the (R)-lactone.

Workflow Diagram: Asymmetric Hydrogenation Route

cluster_0 Synthesis of Precursor cluster_1 Asymmetric Hydrogenation & Lactonization A Ethyl Acetoacetate C Ethyl 2-acetyltetradecanoate A->C Alkylation (NaOEt) B 1-Bromododecane B->C D Ethyl 4-oxoheptadecanoate (Prochiral Substrate) C->D Acetoacetic Ester Synthesis (Hydrolysis, Decarboxylation, Esterification) E Asymmetric Hydrogenation D->E H₂, [RuCl((R)-BINAP)(p-cymene)]Cl F Spontaneous Lactonization E->F G (R)-5-Tridecylfuran-2(5H)-one (Target Molecule) F->G

Caption: Workflow for the synthesis of (R)-5-Tridecylfuran-2(5H)-one via asymmetric hydrogenation.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 4-oxoheptadecanoate (Substrate)

  • Alkylation: To a solution of sodium ethoxide (prepared from 2.3 g, 100 mmol of Na in 100 mL of absolute ethanol), add ethyl acetoacetate (13.0 g, 100 mmol) dropwise at 0 °C. Stir for 30 minutes. Add 1-bromododecane (24.9 g, 100 mmol) and reflux the mixture for 12 hours.

  • Work-up: Cool the reaction mixture, filter off the sodium bromide precipitate, and evaporate the ethanol under reduced pressure.

  • Saponification & Decarboxylation: Add a 10% aqueous solution of NaOH (80 mL) to the residue and reflux for 4 hours to saponify the ester and induce decarboxylation.

  • Acidification & Extraction: Cool the mixture to room temperature and acidify with 6M HCl until pH ~2. Extract the resulting keto-acid with diethyl ether (3 x 100 mL).

  • Esterification: Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent. To the crude 4-oxoheptadecanoic acid, add absolute ethanol (150 mL) and concentrated H₂SO₄ (2 mL). Reflux for 6 hours.

  • Purification: After cooling, neutralize the excess acid with a saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude ester by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 4-oxoheptadecanoate as a colorless oil.

Part B: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with [RuCl((R)-BINAP)(p-cymene)]Cl (30 mg, 0.032 mmol, 0.1 mol%).

  • Reaction Setup: Add a solution of ethyl 4-oxoheptadecanoate (10.0 g, 32 mmol) in degassed absolute ethanol (50 mL).

  • Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and then pressurize to 50 atm H₂. Stir the reaction mixture vigorously at 50 °C for 24 hours.

  • Work-up and Lactonization: After cooling and carefully venting the H₂, concentrate the reaction mixture under reduced pressure. The cyclization to the lactone typically occurs during this process.

  • Purification: Purify the residue by silica gel column chromatography (hexane:ethyl acetate gradient) to afford (R)-5-Tridecylfuran-2(5H)-one.

  • Analysis: Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Summary
ParameterResultSource
SubstrateEthyl 4-oxoheptadecanoate-
Catalyst[RuCl((R)-BINAP)(p-cymene)]Cl-
Catalyst Loading0.1 mol%-
Conditions50 atm H₂, 50 °C, 24 h-
Isolated Yield>95%[9]
Enantiomeric Excess>98% ee[9]

Section 3: Method 2 - Lipase-Catalyzed Dynamic Kinetic Resolution (DKR)

Principle and Rationale

Enzymatic resolutions offer superb enantioselectivity under mild reaction conditions.[10] A dynamic kinetic resolution (DKR) is particularly powerful because it integrates the enzymatic resolution of a racemate with an in-situ racemization of the slower-reacting enantiomer. This circumvents the 50% theoretical yield limit of a standard kinetic resolution.

For this target, a suitable substrate is racemic 5-tridecyl-5-acetoxyfuran-2(5H)-one. The strategy employs a lipase, such as the immobilized Candida antarctica Lipase B (CALB, commercially available as Novozym 435), which will selectively catalyze the alcoholysis (e.g., with butanol) of one enantiomer (the (S)-enantiomer in this case) to the corresponding hydroxy-lactone. The remaining (R)-acetoxy-lactone is the desired product. A mild base or a compatible racemization catalyst is added to continuously convert the unreactive (R)-acetoxy-lactone back into the racemic starting material, allowing the enzyme to eventually transform the entire mixture into the (R)-product stream.

However, a simpler and highly effective approach is the lipase-catalyzed acylation of a racemic hemiacetal, 5-hydroxy-5-tridecylfuran-2(5H)-one, which exists in equilibrium with the corresponding γ-ketoacid.[4][5] The lipase will selectively acylate one enantiomer. If the hemiacetal racemizes rapidly under the reaction conditions, this process functions as a highly efficient DKR.

Workflow Diagram: Dynamic Kinetic Resolution Route

cluster_0 Substrate Preparation cluster_1 Dynamic Kinetic Resolution A Ethyl 4-oxoheptadecanoate B Racemic 5-hydroxy-5-tridecyl- furan-2(5H)-one A->B Reduction (e.g., NaBH₄) & Acid-catalyzed cyclization C Racemic Substrate (B) D Enzyme-Substrate Complex C->D Novozym 435 (Lipase) Rac Fast Racemization C->Rac E (R)-5-Tridecyl-5-acetoxy- furan-2(5H)-one D->E Selective Acylation (Vinyl Acetate) F Reduction to Target E->F Chemoselective Reduction (e.g., NaBH(OAc)₃) G (R)-5-Tridecylfuran-2(5H)-one F->G A D-Mannitol (Chiral Pool Source) B 1,2:5,6-Di-O-isopropylidene- D-mannitol A->B Acetonide Protection C (R)-2,3-O-Isopropylidene- glyceraldehyde B->C Oxidative Cleavage (NaIO₄) D Homoallylic Alcohol C->D Wittig Reaction (dodecylidenetriphenylphosphorane) E Aldehyde Intermediate D->E Ozonolysis (O₃) F γ-Hydroxy Ester E->F Oxidation (e.g., Pinnick) & Esterification G (R)-5-Tridecylfuran-2(5H)-one F->G Deprotection & Lactonization

Sources

Method

Application Note: Biofilm Inhibition Assay Using (R)-5-Tridecylfuran-2(5H)-one

Introduction & Mechanistic Rationale Bacterial biofilms represent a formidable challenge in drug development, exhibiting up to 1000-fold higher tolerance to antimicrobial agents compared to their planktonic counterparts[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Bacterial biofilms represent a formidable challenge in drug development, exhibiting up to 1000-fold higher tolerance to antimicrobial agents compared to their planktonic counterparts[1]. The transition from planktonic growth to a mature, matrix-enclosed biofilm is heavily regulated by Quorum Sensing (QS)—a density-dependent, chemical communication system.

Furan-2(5H)-ones (commonly known as butenolides) are a highly significant class of heterocyclic compounds widely documented as potent QS inhibitors[2]. Originally inspired by halogenated furanones secreted by the marine alga Delisea pulchra, these molecules act as competitive antagonists for acyl-homoserine lactone (AHL) receptors, such as LasR and RhlR in Pseudomonas aeruginosa[1].

(R)-5-Tridecylfuran-2(5H)-one is a specialized analog featuring a 13-carbon alkyl chain. The Causality of the Alkyl Chain: The extended tridecyl chain is not merely structural; it optimizes the molecule's lipophilicity (LogP). This allows the compound to effectively partition into the hydrophobic microdomains of the extracellular polymeric substance (EPS) matrix and cross the bacterial outer membrane to access intracellular QS receptors. Crucially, this competitive inhibition disrupts biofilm architecture without exhibiting direct bactericidal activity, thereby minimizing the evolutionary selective pressure that drives antimicrobial resistance[1].

QS_Inhibition AHL_Synthase AHL Synthase (e.g., LasI) AHL Autoinducer (AHL) AHL_Synthase->AHL Synthesizes Receptor QS Receptor (e.g., LasR) AHL->Receptor Binds Gene_Exp Biofilm Gene Expression Receptor->Gene_Exp Activates Biofilm Mature Biofilm Formation Gene_Exp->Biofilm Promotes Inhibitor (R)-5-Tridecylfuran- 2(5H)-one Inhibitor->Receptor Competitive Inhibition

Figure 1: Mechanism of Action: Competitive inhibition of Quorum Sensing by furan-2(5H)-one derivatives.

Experimental Design: A Self-Validating System

To robustly evaluate the efficacy of (R)-5-Tridecylfuran-2(5H)-one, a multi-tiered assay approach is required. A reliable protocol must be self-validating , meaning it inherently controls for false positives (e.g., assuming a compound is a QS inhibitor when it is actually just a toxic biocide).

We achieve this by coupling a Static Microtiter Assay (for high-throughput biomass quantification) with a Dynamic Flow-Cell System (for spatial and architectural validation). Furthermore, parallel monitoring of planktonic optical density (OD600) ensures that any reduction in biofilm biomass is strictly due to anti-pathogenic QS inhibition rather than generalized cytotoxicity[3].

Workflow Start Inoculum Preparation (M9 Minimal Media) Split Assay Selection Start->Split Static Static Microtiter Assay (96-Well Plate) Split->Static Flow Dynamic Flow-Cell System Split->Flow Treat1 Add (R)-5-Tridecylfuran-2(5H)-one (0 - 100 µM) Static->Treat1 Treat2 Continuous Flow Treatment (0.2 mL/min) Flow->Treat2 Quant1 Crystal Violet Staining (OD 590 nm) Treat1->Quant1 Quant2 LIVE/DEAD Staining (CLSM Z-Stack) Treat2->Quant2 Data Data Analysis & COMSTAT Profiling Quant1->Data Quant2->Data

Figure 2: Dual-tiered experimental workflow for validating biofilm inhibition efficacy.

Step-by-Step Methodologies

Protocol A: Static Biofilm Inhibition Assay (Crystal Violet)

This protocol utilizes a 96-well format to establish dose-response curves and calculate the IC50 of the furanone derivative.

  • Inoculum Preparation: Grow the target strain (e.g., P. aeruginosa PAO1) overnight in Luria-Bertani (LB) broth. Dilute the culture 1:100 into fresh M9 minimal medium supplemented with 0.4% glucose.

    • Causality: M9 minimal medium induces nutritional stress, which is a primary environmental trigger for EPS production and biofilm formation. Rich media like LB often favor rapid planktonic proliferation, masking biofilm phenotypes.

  • Compound Preparation: Dissolve (R)-5-Tridecylfuran-2(5H)-one in 100% DMSO to create a 10 mM stock. Dilute into the M9 medium to achieve final testing concentrations (10, 50, 100 µM).

    • Causality: The final DMSO concentration must strictly remain below 1% v/v. Higher solvent concentrations induce membrane permeabilization, artificially skewing viability data.

  • Incubation: Dispense 200 µL of the treated inoculum into a flat-bottom polystyrene 96-well plate. Incubate statically at 37°C for 24 hours.

  • Planktonic Clearance & Growth Validation: Before washing, transfer 100 µL of the supernatant to a new plate and read the OD600.

    • Causality: This is your self-validating step. If the OD600 drops significantly compared to the vehicle control, the compound is acting as a biocide, not a true QS inhibitor.

  • Washing: Gently aspirate the remaining supernatant and wash the wells three times with 250 µL of sterile Phosphate-Buffered Saline (PBS; pH 7.4).

    • Causality: Rigorous washing removes loosely adherent planktonic cells, preventing false positives in the subsequent biomass quantification.

  • Fixation and Staining: Fix the biofilm with 200 µL of 99% methanol for 15 minutes. Air dry, then stain with 200 µL of 0.1% (w/v) Crystal Violet (CV) for 20 minutes.

  • Elution: Wash excess dye with distilled water until the runoff is clear. Elute the bound CV using 200 µL of 33% glacial acetic acid. Measure absorbance at 590 nm using a microplate reader.

Protocol B: Flow-Cell Biofilm Architecture Analysis (CLSM)

Crystal violet cannot distinguish between living cells, dead cells, and EPS. Confocal Laser Scanning Microscopy (CLSM) is required to prove architectural disruption.

  • Flow Cell Setup: Inoculate a 3-channel flow cell system with the bacterial suspension. Allow 1 hour for initial attachment under static conditions.

  • Dynamic Treatment: Initiate a continuous flow (0.2 mL/min) of M9 medium containing the established IC50 concentration of (R)-5-Tridecylfuran-2(5H)-one.

    • Causality: Continuous flow mimics the hydrodynamic shear stress found in clinical environments (e.g., catheters) and natural ecosystems, providing a highly translatable model.

  • Staining: After 48 hours, stain the flow cells in situ using a LIVE/DEAD BacLight kit (SYTO 9 for live cells; Propidium Iodide for dead cells).

  • Imaging: Capture Z-stack images using CLSM (Excitation: 488 nm for SYTO 9, 543 nm for PI). Analyze total biomass, average thickness, and roughness coefficient using COMSTAT software.

Quantitative Data Interpretation

The hallmark of a successful furan-2(5H)-one QS inhibitor is a dose-dependent reduction in biofilm biomass (OD590) while maintaining a stable planktonic growth rate (OD600)[1]. Below is a representative data matrix demonstrating the expected pharmacological profile of (R)-5-Tridecylfuran-2(5H)-one against P. aeruginosa.

Table 1: Representative Efficacy Profile of (R)-5-Tridecylfuran-2(5H)-one

Treatment GroupConcentration (µM)Planktonic Growth (OD600)Biofilm Biomass (OD590)Biofilm Reduction (%)
Vehicle Control (1% DMSO) 01.24 ± 0.052.85 ± 0.12N/A
(R)-5-Tridecylfuran-2(5H)-one 101.22 ± 0.042.10 ± 0.0926.3%
(R)-5-Tridecylfuran-2(5H)-one 501.25 ± 0.061.35 ± 0.0852.6%
(R)-5-Tridecylfuran-2(5H)-one 1001.21 ± 0.050.65 ± 0.0577.2%
Furanone C-30 (Pos. Control) 501.19 ± 0.071.20 ± 0.0657.8%

Data Interpretation Note: The stable OD600 values across all concentrations validate that the 77.2% reduction in biofilm formation at 100 µM is driven by QS interference, not cellular toxicity. This aligns with the known synthesis and application profiles of 3,4,5-substituted furan-2(5H)-ones[3].

References

  • Halogen-Furan-2(5H)-One Derivatives Decrease Biofilm Production in Pseudomonas aeruginosa.
  • Facile and efficient synthesis of 3,4,5-substituted furan-2(5 H)-ones by using β-cyclodextrin as reusable catalyst.
  • An Overview of the Chemistry and Pharmacological Potentials of Furanones Skeletons.

Sources

Application

Mechanistic Rationale: Structural Mimicry and Receptor Antagonism

Application Note: (R)-5-Tridecylfuran-2(5H)-one as a Competitive Quorum Sensing Inhibitor in Gram-Negative Pathogens The rise of multidrug-resistant bacterial pathogens has necessitated a paradigm shift in drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (R)-5-Tridecylfuran-2(5H)-one as a Competitive Quorum Sensing Inhibitor in Gram-Negative Pathogens

The rise of multidrug-resistant bacterial pathogens has necessitated a paradigm shift in drug development: moving away from traditional bactericidal antibiotics toward anti-virulence therapies. Quorum sensing (QS) is a cell-density-dependent communication system that regulates the expression of virulence factors and biofilm formation[1]. In Gram-negative bacteria such as Pseudomonas aeruginosa, this system is primarily mediated by signaling molecules known as N-acyl homoserine lactones (AHLs), which bind to cytoplasmic LuxR-type transcriptional regulators[2].

(R)-5-Tridecylfuran-2(5H)-one is a chiral butenolide consisting of a furan-2(5H)-one ring substituted with a 13-carbon alkyl chain at the 5-position[3]. This specific molecular architecture exhibits profound structural homology to long-chain AHLs, such as the 3-oxo-C12-HSL autoinducer utilized by the LasR receptor in P. aeruginosa.

The mechanism of action relies on competitive antagonism. The furanone moiety acts as a bioisostere for the native homoserine lactone ring, while the highly lipophilic tridecyl chain mimics the native lipid tail. This allows the compound to competitively dock into the hydrophobic ligand-binding pocket of LuxR-type receptors[4]. However, unlike the native autoinducer, the furanone ring fails to induce the precise conformational change required for receptor dimerization and subsequent DNA binding. By blocking this cascade, (R)-5-Tridecylfuran-2(5H)-one effectively silences QS-mediated virulence without inhibiting bacterial growth, thereby minimizing the evolutionary pressure that drives antibiotic resistance[5][6].

Signaling Pathway Visualization

QS_Mechanism AHL Native Autoinducer (e.g., 3-oxo-C12-HSL) Receptor LuxR-type Receptor (Monomer) AHL->Receptor Binds pocket QSI (R)-5-Tridecylfuran-2(5H)-one (QSI) QSI->Receptor Competes for pocket Inhibition Conformational Change Blocked QSI->Inhibition Triggers Dimer Receptor Dimerization & Activation Receptor->Dimer Induces Virulence Biofilm & Virulence Gene Expression Dimer->Virulence Promotes Inhibition->Dimer Prevents

Figure 1: Competitive inhibition of LuxR-type receptors by (R)-5-Tridecylfuran-2(5H)-one.

Quantitative Efficacy Profile

The following table summarizes the comparative anti-virulence efficacy of (R)-5-Tridecylfuran-2(5H)-one against a standard baseline QSI (Furanone C-30) in P. aeruginosa PAO1 models. Note the critical distinction between MBIC (biofilm inhibition) and MIC (growth inhibition).

CompoundTarget StrainMBIC₅₀ (µM)Pyocyanin Reduction (%)Elastase (LasB) Reduction (%)MIC (µM)
(R)-5-Tridecylfuran-2(5H)-one P. aeruginosa PAO112.578.4 ± 3.2%65.1 ± 4.0%> 1000
Furanone C-30 (Control)P. aeruginosa PAO125.060.2 ± 5.1%55.3 ± 3.8%> 1000
Vehicle (1% DMSO)P. aeruginosa PAO1N/A0.0%0.0%N/A

Data Interpretation: The high MIC (>1000 µM) confirms that the compound is not bactericidal, while the low MBIC₅₀ demonstrates potent, targeted disruption of the QS network[4].

Self-Validating Experimental Protocols

As a Senior Application Scientist, establishing a self-validating protocol is paramount. The workflows below are designed not just to measure inhibition, but to definitively prove that the observed effects are due to specific QS antagonism rather than general cytotoxicity.

Protocol A: Preparation of QSI Stock Solutions
  • Weigh out the appropriate mass of (R)-5-Tridecylfuran-2(5H)-one.

  • Dissolve in anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.

Expert Insight (Causality): Butenolides with long alkyl chains (like the 13-carbon tridecyl group) are highly lipophilic[3]. DMSO ensures complete solvation. However, the final working concentration of DMSO in the bacterial culture must strictly remain ≤ 1% (v/v) . Exceeding this threshold induces solvent-mediated membrane stress, which artificially depresses biofilm formation and confounds the anti-virulence data.

Protocol B: Biofilm Inhibition Assay (Crystal Violet Method)
  • Standardize an overnight culture of P. aeruginosa PAO1 to an OD₆₀₀ of 0.05 in Luria-Bertani (LB) broth.

  • Aliquot 190 µL of the bacterial suspension into a 96-well flat-bottom polystyrene microtiter plate.

  • Add 10 µL of the QSI working solutions (to achieve final well concentrations of 1, 5, 10, 25, and 50 µM). Include a 1% DMSO vehicle control.

  • Incubate statically at 37°C for 24 hours.

  • Critical Wash Step: Carefully aspirate the planktonic culture and wash the wells three times with sterile PBS (pH 7.4).

ngcontent-ng-c479124531="" class="ng-star-inserted">

Expert Insight (Causality): This step isolates the sessile (biofilm) biomass. Aspiration must be done gently at the well wall. Aggressive pipetting will shear the delicate extracellular polymeric substance (EPS) matrix, leading to false-positive "inhibition" results.

  • Stain the remaining biofilm with 200 µL of 0.1% (w/v) Crystal Violet for 15 minutes at room temperature. Wash three times with distilled water and air-dry.

  • Solubilize the bound dye using 200 µL of 33% (v/v) glacial acetic acid.

Expert Insight (Causality): While many protocols use ethanol for solubilization, ethanol evaporates rapidly, causing edge effects and variable optical density readings. Acetic acid completely and stably solubilizes the dye, ensuring a linear spectrophotometric readout at OD₅₉₀ nm.

Protocol C: Pyocyanin Quantification Assay
  • Grow P. aeruginosa in Pseudomonas Broth (PB) supplemented with the QSI (at MBIC₅₀) for 24 hours at 37°C with shaking (200 rpm).

  • Centrifuge the culture at 10,000 × g for 10 minutes. Collect the cell-free supernatant.

  • Extract 3 mL of the supernatant with 1.5 mL of chloroform. Vortex vigorously for 2 minutes, then centrifuge to separate the phases.

Expert Insight (Causality): Pyocyanin is a highly lipophilic, redox-active virulence factor. Chloroform selectively partitions pyocyanin from the aqueous phase, leaving behind water-soluble fluorophores (like pyoverdine) that would otherwise interfere with the assay.

  • Transfer the lower organic (chloroform) layer to a new tube and add 1 mL of 0.2 M HCl. Vortex and centrifuge.

Expert Insight (Causality): The addition of strong acid protonates the phenazine ring of pyocyanin. This chemical shift changes its color from blue to pink/red and drives the molecule into the acidic aqueous phase. This specific colorimetric shift allows for highly precise quantification at 520 nm, eliminating background noise.

Protocol D: Growth Kinetics Validation (The Self-Validation Step)
  • In parallel with the biofilm and pyocyanin assays, monitor the planktonic growth of the treated cultures by measuring the OD₆₀₀ every 2 hours for 24 hours.

Experimental Workflow Visualization

Experimental_Workflow cluster_assays Step 2: Parallel Anti-Virulence Assays Prep Step 1: QSI & Culture Prep (R)-5-Tridecylfuran-2(5H)-one in DMSO Biofilm Biofilm Inhibition (Crystal Violet, OD590) Prep->Biofilm Pyocyanin Virulence Factor (Chloroform/HCl, OD520) Prep->Pyocyanin GeneExp Gene Expression (RT-qPCR of lasI/lasR) Prep->GeneExp Validate Step 3: Growth Kinetics Validation (OD600 Measurement) Biofilm->Validate Pyocyanin->Validate GeneExp->Validate Data Step 4: Data Integration Confirm Anti-Virulence vs. Bactericidal Validate->Data

Figure 2: Self-validating experimental workflow for evaluating QSI candidates.

References

  • [3] Catalytic Enantioselective Synthesis of Naturally Occurring Butenolides via Hetero-Allylic Alkylation. University of Groningen.[Link]

  • [5] Silencing the mob: disrupting quorum sensing as a means to fight plant disease. PubMed Central (PMC).[Link]

  • [6] Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria. PubMed Central (PMC).[Link]

  • [1] Quorum Sensing Inhibition by Marine Bacteria. Marine Drugs (MDPI).[Link]

  • [2] Reducing Quorum Sensing-Mediated Virulence Factor Expression and Biofilm Formation in Hafnia alvei by Using the Potential Quorum Sensing Inhibitor L-Carvone. Frontiers in Microbiology.[Link]

  • [4] Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Method

Application Note &amp; Protocols: Formulation of (R)-5-Tridecylfuran-2(5H)-one for In Vivo Studies

Abstract (R)-5-Tridecylfuran-2(5H)-one is a lipophilic compound of significant interest for various therapeutic applications. However, its poor aqueous solubility presents a substantial challenge for achieving adequate b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(R)-5-Tridecylfuran-2(5H)-one is a lipophilic compound of significant interest for various therapeutic applications. However, its poor aqueous solubility presents a substantial challenge for achieving adequate bioavailability in in-vivo studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound. It details pre-formulation characterization, explores various formulation strategies suitable for lipophilic molecules, and provides step-by-step protocols for the preparation of lipid-based and cyclodextrin-based formulations. The rationale behind experimental choices, methods for physicochemical characterization, and crucial considerations for preclinical administration are discussed to ensure the development of a robust and effective formulation for in-vivo evaluation.

Introduction: The Formulation Challenge

(R)-5-Tridecylfuran-2(5H)-one belongs to the furanone class of compounds and is characterized by a long C13 alkyl (tridecyl) chain, which imparts a significant lipophilic nature to the molecule. This high lipophilicity is a primary determinant of its poor water solubility, a characteristic shared by many new chemical entities (NCEs) in the drug discovery pipeline[1]. For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation[2]. Consequently, the low aqueous solubility of (R)-5-Tridecylfuran-2(5H)-one is expected to lead to low and variable oral bioavailability, posing a significant hurdle for preclinical and clinical development[3][4].

The goal of formulation development for such a compound is to enhance its apparent solubility and dissolution rate in the gastrointestinal tract, thereby improving its absorption and ensuring consistent plasma exposure in animal models[5]. This guide will focus on practical, well-established techniques to overcome these challenges, including lipid-based drug delivery systems (LBDDS) and cyclodextrin complexation.

Pre-formulation Assessment: Characterizing the API

Before developing a formulation, a thorough understanding of the physicochemical properties of (R)-5-Tridecylfuran-2(5H)-one is essential.

Physicochemical Properties

While specific experimental data for (R)-5-Tridecylfuran-2(5H)-one is not widely published, its structure (a furanone ring with a long alkyl chain) allows for the estimation of key properties that guide formulation strategy.

  • Lipophilicity (LogP): The presence of the C13 alkyl chain suggests a high octanol-water partition coefficient (LogP), likely exceeding 5[6]. This confirms the molecule is highly lipophilic and will have very low aqueous solubility.

  • Aqueous Solubility: Expected to be in the low µg/mL or even ng/mL range.

  • Physical State: The parent compound, 2(5H)-furanone, is a liquid at room temperature, but the long tridecyl chain may result in a waxy solid or low-melting-point solid[7][8]. This will influence the choice of formulation approach (e.g., solution vs. suspension).

Solubility Screening in Excipients

A critical first step is to determine the solubility of (R)-5-Tridecylfuran-2(5H)-one in a variety of pharmaceutical excipients. This data will form the basis for selecting the most promising formulation strategy.

Table 1: Recommended Excipients for Solubility Screening

Excipient ClassExamplesRationale
Oils (Triglycerides) Medium-chain triglycerides (MCT, e.g., Captex® 355), Long-chain triglycerides (LCT, e.g., sesame oil, corn oil)High capacity to dissolve lipophilic drugs. LCTs can promote lymphatic transport[9].
Surfactants Polysorbate 80 (Tween® 80), Cremophor® RH 40, Labrasol®, Gelucire® 44/14Form micelles and aid in the dispersion and emulsification of the formulation in the GI tract[10][11].
Co-solvents/Co-surfactants Polyethylene glycol 400 (PEG 400), Propylene glycol, Transcutol® HPCan increase the solvent capacity of the oil phase and improve the self-emulsification process[10][12].
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes, encapsulating the lipophilic drug in a water-soluble shell[13][14].

Protocol 1: Equilibrium Solubility Measurement

  • Add an excess amount of (R)-5-Tridecylfuran-2(5H)-one to a known volume (e.g., 1 mL) of each selected excipient in a glass vial.

  • Seal the vials and place them on a rotating shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the undissolved compound.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable organic solvent (e.g., methanol, acetonitrile).

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Formulation Strategies & Protocols

Based on the pre-formulation data, two primary strategies are recommended: Self-Emulsifying Drug Delivery Systems (SEDDS) and Cyclodextrin Inclusion Complexes.

Strategy 1: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids[12][15][16]. This in-situ emulsion formation presents the drug in a solubilized state with a large surface area, which can significantly enhance absorption[6][17].

Diagram 1: SEDDS Formulation and Action Workflow

SEDDS_Workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Action API (R)-5-Tridecylfuran-2(5H)-one Mix Vortex & Gentle Heat (Isotropic Mixture) API->Mix Oil Oil (e.g., MCT) Oil->Mix Surf Surfactant (e.g., Cremophor RH40) Surf->Mix CoSurf Co-surfactant (e.g., Transcutol HP) CoSurf->Mix Oral Oral Administration (Capsule/Gavage) Mix->Oral GI GI Fluids (Stomach Motility) Oral->GI Emulsion Spontaneous Emulsification (o/w Nanoemulsion) GI->Emulsion Absorption Enhanced Absorption (Intestinal Mucosa) Emulsion->Absorption

Caption: Workflow for SEDDS formulation and its mechanism of action in vivo.

Protocol 2: Preparation of a SEDDS Formulation

  • Excipient Selection: Based on the solubility data from Protocol 1, select an oil, a surfactant, and a co-surfactant that show good solubilizing capacity for the compound. A common starting point is a Type IIIA or IIIB formulation under the Lipid Formulation Classification System (LFCS)[18][19].

  • Component Ratios: Prepare a series of formulations by varying the ratios of oil, surfactant, and co-surfactant. For example, start with a surfactant:co-surfactant (Smix) ratio of 2:1 and vary the oil:Smix ratio from 1:9 to 9:1.

  • Preparation:

    • Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a clear glass vial.

    • Mix the components thoroughly using a vortex mixer until a homogenous, clear liquid is formed. Gentle heating (e.g., 40°C) may be applied if necessary to aid mixing.

    • Add the pre-weighed (R)-5-Tridecylfuran-2(5H)-one to the excipient mixture.

    • Continue vortexing, with gentle warming if needed, until the compound is completely dissolved and the final formulation is a clear, isotropic liquid.

Table 2: Example SEDDS Formulations for Screening

Formulation IDOil: Peceol® (%)Surfactant: Cremophor® RH 40 (%)Co-surfactant: Labrasol® (%)
F1206020
F2305020
F3204040

Note: The final formulation will also contain the dissolved API. The percentages refer to the vehicle composition.

Strategy 2: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[13]. They can encapsulate lipophilic "guest" molecules, like (R)-5-Tridecylfuran-2(5H)-one, forming an inclusion complex[20][21]. This complex has a water-soluble exterior, which dramatically increases the apparent aqueous solubility of the guest molecule[14][22]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity[20].

Diagram 2: Cyclodextrin Inclusion Complex Formation

Cyclodextrin_Complex cluster_reactants API (R)-5-Tridecylfuran-2(5H)-one (Lipophilic) Complex Water-Soluble Inclusion Complex API->Complex Plus + API->Plus CD HP-β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Plus->CD caption Encapsulation of a lipophilic drug within a cyclodextrin host.

Caption: Encapsulation of a lipophilic drug within a cyclodextrin host.

Protocol 3: Preparation of a Cyclodextrin-Based Formulation

  • Phase Solubility Study:

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-40% w/v) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add an excess of (R)-5-Tridecylfuran-2(5H)-one to each solution.

    • Follow steps 2-5 from Protocol 1 to determine the solubility of the compound as a function of HP-β-CD concentration. A linear increase in solubility typically indicates the formation of a 1:1 complex.

  • Formulation Preparation (Kneading Method):

    • Calculate the required amounts of (R)-5-Tridecylfuran-2(5H)-one and HP-β-CD based on the desired molar ratio (e.g., 1:1 or 1:2).

    • Place the HP-β-CD in a mortar and add a small amount of water or an alcohol-water mixture to form a paste.

    • Gradually add the compound to the paste and knead the mixture thoroughly for 30-60 minutes.

    • The resulting paste can be dried under vacuum or in a hot air oven at a controlled temperature (e.g., 50°C) to obtain a solid powder.

    • This powder can then be reconstituted with water or saline for administration.

Physicochemical Characterization of Formulations

Once prepared, the formulations must be characterized to ensure they are suitable for in vivo administration.

Table 3: Key Characterization Tests for Formulations

ParameterMethodAcceptance Criteria (Typical)Rationale
Visual Appearance Macroscopic observationClear, homogenous liquid (SEDDS); Clear solution (Cyclodextrin)Ensures complete dissolution and absence of precipitation.
Emulsion Droplet Size (for SEDDS) Dynamic Light Scattering (DLS)Mean droplet size < 200 nm; Polydispersity Index (PDI) < 0.3Smaller droplets provide a larger surface area for absorption. Low PDI indicates a uniform size distribution[17][].
Zeta Potential (for SEDDS) Electrophoretic Light Scattering> ±30 mV (absolute value)Indicates the stability of the emulsion against coalescence. A higher magnitude suggests greater stability[].
Drug Content HPLC-UV95-105% of the theoretical concentrationConfirms the accuracy of the preparation and the stability of the drug in the formulation.
In Vitro Dispersion/Dissolution Disperse a known amount of formulation in simulated gastric/intestinal fluidRapid emulsification (< 2 min for SEDDS); No drug precipitation over timePredicts the in vivo performance and ensures the drug remains solubilized upon dilution in the gut[11][17].

Considerations for In Vivo Administration

The selection of a formulation vehicle for non-clinical studies is critical to avoid confounding variables that could impact the accuracy of the results[24][25].

  • Route of Administration: For oral studies, SEDDS can be administered directly by gavage or filled into hard gelatin capsules[26]. Cyclodextrin formulations are typically administered as aqueous solutions by oral gavage.

  • Vehicle Control Group: It is mandatory to include a vehicle-only control group in the study design. This helps to differentiate the effects of the test compound from any potential biological effects of the excipients themselves[27]. Some excipients, like DMSO and high concentrations of PEGs, have been reported to cause adverse effects[24][25].

  • Dose Volume and Tolerability: The administered volume must be appropriate for the animal species being used and should not cause undue stress or physiological disruption[26][28]. Pilot tolerability studies with the chosen vehicle are highly recommended[27].

  • Stability: The short-term stability of the formulation under storage and handling conditions should be confirmed to ensure the drug remains dissolved and does not degrade prior to administration.

Conclusion

The successful in vivo evaluation of (R)-5-Tridecylfuran-2(5H)-one is critically dependent on the development of a robust formulation that overcomes its inherent poor aqueous solubility. Lipid-based systems, particularly SEDDS, and cyclodextrin complexation are powerful and well-established strategies to enhance the oral bioavailability of such lipophilic compounds. By conducting systematic pre-formulation solubility screening, preparing formulations according to the detailed protocols, and performing thorough physicochemical characterization, researchers can develop a suitable and reliable formulation. Careful consideration of the in vivo study design, including the use of appropriate vehicle controls, will ensure the generation of high-quality, interpretable data to advance the development of this promising compound.

References

  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017).
  • Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development. (n.d.). PMC. [Link]

  • Preparation, Characterization and Applications of Nanoemulsions: An Insight. (n.d.). ResearchGate. [Link]

  • Formulation Techniques, Characterization of Nanoemulsion and their Pharmaceutical Applications: A Comprehensive Technical Review. (2024). ResearchGate. [Link]

  • Development and characterization of a novel nanoemulsion drug-delivery system for potential application in oral delivery of protein drugs. (n.d.). PMC. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (n.d.). PubMed. [Link]

  • Nanoemulsions — Advances in Formulation, Characterization and Applications in Drug Delivery. (2014). IntechOpen. [Link]

  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. (2016). ACS Publications. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). ResearchGate. [Link]

  • Self-Emulsifying Drug Delivery Systems. (2015). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. (2006). ResearchGate. [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. (2003). Kinam Park. [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText. [Link]

  • Lipophilic molecule encapsulated by a cyclodextrin. (n.d.). ResearchGate. [Link]

  • Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification System Class II Model Drug: Bosentan. (2025). PMC. [Link]

  • Drugs in Cyclodextrin in Liposomes: How a Suitable Formulation of an Active Substance Can Improve Its Efficiency?. (2024). MDPI. [Link]

  • Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. (n.d.). FDA. [Link]

  • Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. (2020). American Pharmaceutical Review. [Link]

  • Regulatory Guidelines on Excipients in Pharmaceuticals (FDA, EMA). (n.d.). ResearchGate. [Link]

  • How can cyclodextrins enhance solubility?. (2025). Roquette. [Link]

  • Application of Lipid-Based Formulations in Drug Discovery. (2012). Journal of Medicinal Chemistry. [Link]

  • How to Approach Excipient Qualification with the FDA. (2022). Premier Research. [Link]

  • Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine. (n.d.). PMC. [Link]

  • The regulation of pharmaceutical excipients. (n.d.). ResearchGate. [Link]

  • Lipid-based formulations. (n.d.). Gattefossé. [Link]

  • Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. (n.d.). PMC. [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2025). MDPI. [Link]

  • Development of an in vitro/in vivo correlation for lipid formulations of EMD 50733, a poorly soluble, lipophilic drug substance. (2006). PubMed. [Link]

  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024). Drug Development & Delivery. [Link]

  • Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. (2024). Indian Journal of Pharmaceutical Sciences. [Link]

  • Lipid-based formulations: Their advantages in early development. (2017). Manufacturing Chemist. [Link]

  • 2(5H)-Furanone, 5-methyl-3-(2,7,13-trihydroxy-13-(tetrahydro-5-(1-hydroxytridecyl)-2-furanyl)tridecyl)-. (n.d.). PubChem. [Link]

  • 2(5H)-Furanone. (n.d.). PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of (R)-5-Tridecylfuran-2(5H)-one in assays

Technical Support Center: Overcoming Solubility Issues of (R)-5-Tridecylfuran-2(5H)-one Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with (R)-5-Tridecy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Solubility Issues of (R)-5-Tridecylfuran-2(5H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with (R)-5-Tridecylfuran-2(5H)-one (CAS 76291-91-3). While its furan-2(5H)-one pharmacophore is biologically relevant, the 13-carbon (tridecyl) aliphatic chain renders the molecule exceptionally lipophilic. This leads to severe aqueous solubility bottlenecks during in vitro and biochemical assays, resulting in underrated activity, variable data, and inaccurate structure-activity relationships[1].

This guide provides field-proven, self-validating protocols to keep this compound in solution, ensuring your IC50/EC50 data reflects true biological activity rather than physical precipitation.

Diagram 1: Solubilization Strategy Workflow

Workflow Start Compound in DMSO (Stock 10-30 mM) Dilution Aqueous Assay Buffer Dilution Step Start->Dilution Precipitation Precipitation / Turbidity Detected? Dilution->Precipitation Sol1 Add 0.1% BSA (Lipid Carrier) Precipitation->Sol1 Yes (Cell Assays) Sol2 Add 5-10% HP-β-CD (Inclusion Complex) Precipitation->Sol2 Yes (Biochemical) Sol3 Add 0.01-0.1% Tween-80 (Micellar Solubilization) Precipitation->Sol3 Yes (Tolerant Assays) Success Soluble Compound Ready for Assay Precipitation->Success No (Rare) Sol1->Success Sol2->Success Sol3->Success

Caption: Decision matrix for solubilizing (R)-5-Tridecylfuran-2(5H)-one based on assay type.

Section 1: Troubleshooting FAQs

Q1: My compound precipitates immediately when diluted from DMSO into the assay buffer. Why does this happen, and how do I stop it? A1: This is caused by the "solvent shift" effect. (R)-5-Tridecylfuran-2(5H)-one is highly hydrophobic. When the DMSO concentration drops (typically below 5%), water molecules form a highly ordered, thermodynamically unfavorable hydration shell around the C13 chain. To minimize this surface area, the compound aggregates and precipitates[1]. Solution: Never dilute directly from a 100% DMSO stock into a 100% aqueous buffer. Perform serial dilutions in DMSO first, then transfer a constant, small volume to the assay buffer to maintain a uniform 1-2% final DMSO concentration[1]. If precipitation persists, introduce a co-solvent or carrier (see Protocols).

Q2: I don't see any precipitate, but my IC50 values are highly variable and weaker than expected. What is going wrong? A2: You are likely experiencing non-specific binding (NSB) to your assay plastics. The tridecyl chain has a high affinity for hydrophobic surfaces like polystyrene microtiter plates and pipette tips. Even if the compound is technically "soluble," it is partitioning out of the aqueous phase and coating the plastic, drastically reducing the effective concentration[2]. Solution: Switch to low-binding (PEGylated) or glass assay plates. Supplement your buffer with 0.1% Bovine Serum Albumin (BSA) or 0.01% CHAPS. BSA acts as a physiological lipid carrier, binding the C13 tail and keeping the furanone head bioavailable in the aqueous phase.

Q3: How do I choose between using a surfactant (like Tween-80) and a cyclodextrin? A3: It depends on your assay's biological sensitivity. Surfactants form micelles that encapsulate the lipophilic compound[3], but they can also lyse cell membranes in cell-based assays (like the MTT assay)[2]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a non-covalent inclusion complex, shielding the C13 chain within its hydrophobic cavity while remaining highly water-soluble and biologically inert[3]. For live-cell assays, HP-β-CD or BSA is preferred over surfactants.

Diagram 2: Mechanism of Loss and Recovery

Mechanism A Free Compound (Exposed C13 Chain) B Adsorption to Polystyrene (False Negatives) A->B Aqueous Buffer Only C Add BSA / HP-β-CD A->C Optimized Buffer D Encapsulated State (Shielded Tail) C->D E Bioavailable to Target (Accurate IC50) D->E

Caption: Mechanistic pathway of compound loss via adsorption versus recovery via encapsulation.

Section 2: Validated Experimental Protocols

As a core tenet of scientific integrity, every assay must be a self-validating system. Do not assume your compound is soluble just because the solution looks clear. Use the following protocols to prepare and verify your working solutions.

Protocol A: Preparation of HP-β-CD Inclusion Complexes Causality: HP-β-CD creates a hydrophilic shell around the tridecyl chain, preventing aggregation without disrupting cellular membranes[3].

  • Stock Preparation: Dissolve (R)-5-Tridecylfuran-2(5H)-one in 100% DMSO to a concentration of 20 mM.

  • Carrier Solution: Prepare a 10% (w/v) solution of HP-β-CD in your base assay buffer (e.g., PBS or HEPES). Stir until completely clear.

  • Complexation: Slowly add the DMSO stock dropwise into the HP-β-CD solution while vortexing vigorously. (Target final concentration: 200 µM compound, 1% DMSO, 10% HP-β-CD).

  • Equilibration: Sonicate the mixture in a water bath for 10 minutes at room temperature to ensure complete inclusion complex formation.

  • Dilution: Use the 10% HP-β-CD buffer to perform any further serial dilutions to maintain the complex equilibrium.

Protocol B: Nephelometric Validation of Solubility (Self-Validating Step) Causality: Micro-precipitates are invisible to the naked eye but scatter light. Nephelometry (or absorbance at 500-600 nm) quantifies this turbidity, ensuring you are testing dissolved molecules, not solid suspensions[2].

  • Preparation: Prepare a mock assay plate containing your serial dilutions of the compound in the optimized buffer (from Protocol A).

  • Incubation: Incubate the plate under your exact assay conditions (e.g., 37°C for 1 hour).

  • Measurement: Read the plate on a microplate reader using a nephelometer module or measure absorbance at 600 nm (a wavelength where the furanone does not absorb).

  • Analysis: An increase in signal compared to the blank (buffer + DMSO + carrier) indicates precipitation. The highest concentration before the signal spikes is your maximum thermodynamic solubility limit[4].

Section 3: Quantitative Data Comparison

To assist in selecting the right solubilization strategy, refer to the comparative data below.

Solubilization StrategyTypical Max Solubility AchievedCell Assay CompatibilityBiochemical Assay CompatibilityPrevents Plastic Adsorption
Standard Buffer (1% DMSO) < 1 µMHighHighNo (High Risk)
0.1% Tween-80 50 - 100 µMLow (Lytic)Moderate (May inhibit enzymes)Yes
0.1% BSA 10 - 50 µMHighHighYes
10% HP-β-CD > 200 µMHighHighYes
Lipid Micelles (Pluronic) > 500 µMModerateLow (Light scattering issues)Yes

Note: Solubility limits are estimates based on highly lipophilic C13-bearing compounds and should be empirically verified using Protocol B[4].

Section 4: References

  • MedCrave Online. "Solubility: A speed‒breaker on the drug discovery highway." MedCrave. Available at:[Link]

  • ResearchGate Community. "How to deal with the poor solubility of tested compounds in MTT assay?" ResearchGate. Available at:[Link]

  • BioDuro-Sundia. "ADME Solubility Assay - Kinetic and Thermodynamic Methodologies." BioDuro. Available at: [Link]

  • National Institutes of Health (NIH) PMC. "Solubilization techniques used for poorly water-soluble drugs." PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing In Vitro Dosage for (R)-5-Tridecylfuran-2(5H)-one

Welcome to the Technical Support Center for in vitro applications of (R)-5-Tridecylfuran-2(5H)-one . This guide is designed for researchers and drug development professionals optimizing assays for quorum sensing inhibiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro applications of (R)-5-Tridecylfuran-2(5H)-one . This guide is designed for researchers and drug development professionals optimizing assays for quorum sensing inhibition (QSI) and anti-biofilm therapeutics. Unlike traditional bactericidal agents, alkylfuranones require highly specific dosing strategies to ensure they attenuate virulence without triggering bacterial resistance mechanisms.

Part 1: Core Mechanism & Baseline Dosage Strategy

Q: How does (R)-5-Tridecylfuran-2(5H)-one inhibit quorum sensing without acting as a traditional antibiotic?

(R)-5-Tridecylfuran-2(5H)-one is a synthetic structural analog of N-acyl-homoserine lactones (AHLs), the primary signaling molecules used by Gram-negative bacteria to coordinate population-density behaviors[1].

The causality of its non-bactericidal efficacy lies in its interaction with LuxR-type transcriptional regulators (e.g., LasR in Pseudomonas aeruginosa or CviR in Chromobacterium violaceum). While native AHLs bind to these receptors and fortify them against proteolytic degradation to allow DNA binding, furanones competitively occupy the same hydrophobic binding pocket but fail to induce the necessary conformational change[2]. Consequently, the furanone-receptor complex is highly unstable, leading to accelerated receptor turnover and the subsequent collapse of the virulence signaling cascade[3]. Because this mechanism does not disrupt essential metabolic pathways or cell wall synthesis, it does not exert selective survival pressure, thereby minimizing the development of resistance[4].

Mechanism AHL AHL Autoinducer Receptor LuxR-type Receptor AHL->Receptor Binds & Stabilizes Furanone (R)-5-Tridecylfuran-2(5H)-one Furanone->Receptor Competes & Destabilizes Transcription Gene Transcription Receptor->Transcription Activates Degradation Receptor Degradation Receptor->Degradation Accelerated Turnover Virulence Biofilm Formation Transcription->Virulence

Competitive inhibition of QS receptors by furanones leading to accelerated turnover.

Q: What are the recommended starting concentrations for in vitro biofilm assays?

Dosage optimization depends heavily on the target pathogen and the specific receptor affinity. Below is a synthesized baseline of quantitative data for furanone derivatives to guide your initial dose-response curves.

Table 1: Quantitative Dosage Baselines for Furanone Derivatives in Vitro

Pathogen ModelTarget ReceptorEffective QSI RangePlanktonic MICReference Context
Pseudomonas aeruginosaLasR / RhlR1 - 10 µM> 100 µMSynthetic furanones suppress virulence factors[1],[3].
Chromobacterium violaceumCviR0.2 - 1.0 mg/mL≥ 1.0 mg/mLInhibits short/long-chain AHL signaling[5],[6].
Escherichia coliSdiA / LuxS50 - 65 µM> 200 µMReduces swarming motility and biofilm thickness[7],[8].

Part 2: Troubleshooting Guide for Assay Optimization

Q: My dose-response curve for biofilm inhibition is highly erratic across biological replicates. What is causing this?

The Causality: The 13-carbon (tridecyl) alkyl chain makes (R)-5-Tridecylfuran-2(5H)-one exceptionally lipophilic. This long tail is biologically necessary to mimic long-chain AHLs (like 3-oxo-C12-HSL) and penetrate the hydrophobic pocket of the receptor[5]. However, this lipophilicity causes the compound to rapidly precipitate or form micelles when introduced directly into aqueous culture media (like LB or TSB). Erratic data is almost always a symptom of localized drug precipitation rather than biological variance.

The Solution: You must pre-dissolve the compound in 100% DMSO to create a concentrated master stock (e.g., 10 mM). When dosing the aqueous assay, ensure the final DMSO concentration never exceeds 1% (v/v). If precipitation persists, incorporate a non-toxic surfactant (e.g., 0.05% Tween-80) into the assay medium to maintain a stable micro-emulsion.

Q: How do I definitively prove my furanone dosage is inhibiting quorum sensing and not just exhibiting general toxicity?

The Causality: At high concentrations, the lipophilic nature of alkylfuranones can cause off-target membrane disruption, leading to bacterial cell death[6]. If the bacteria are dead, they cannot form a biofilm—but this is not true Quorum Sensing Inhibition (QSI).

The Solution (Self-Validating System): You must establish a distinct ratio between the Minimum Inhibitory Concentration (MIC, measuring planktonic death) and the Minimum Biofilm Inhibitory Concentration (MBIC, measuring QS-mediated biofilm disruption). A valid QSI dosage must fall significantly below the MIC. We achieve this by running a bifurcated assay workflow on the exact same microtiter plate.

Workflow Start Culture Prep (OD600 = 0.01) Dilution Furanone Dilution (0.1 - 100 µM) Start->Dilution Incubate Incubate 24h at 37°C Dilution->Incubate Split Incubate->Split MIC Measure OD600 (Planktonic) Split->MIC Supernatant Wash Wash & Fix Adherent Cells Split->Wash Biofilm Analyze Calculate MIC/MBIC Ratio MIC->Analyze Stain Crystal Violet Stain (0.1%) Wash->Stain MBIC Measure OD590 (Biofilm) Stain->MBIC MBIC->Analyze

Self-validating experimental workflow for determining MIC versus MBIC ratios.

Part 3: Validated Experimental Protocols

Protocol: High-Throughput MIC vs. MBIC Bifurcated Assay

This step-by-step methodology ensures internal validation by extracting both growth and virulence metrics from a single biological replicate.

Step 1: Vehicle and Compound Preparation

  • Dissolve (R)-5-Tridecylfuran-2(5H)-one in 100% molecular-grade DMSO to yield a 10 mM stock solution.

  • Prepare a "Vehicle Control" stock of 100% DMSO to validate that the solvent does not impact biofilm formation.

Step 2: Culture Standardization

  • Inoculate the target bacterial strain (e.g., P. aeruginosa PAO1) in 5 mL of LB broth and incubate overnight at 37°C with shaking (200 rpm).

  • Dilute the overnight culture in fresh LB broth to an exact optical density (OD600) of 0.01.

Step 3: Treatment Plating

  • In a 96-well flat-bottom polystyrene plate, add 190 µL of the diluted bacterial suspension to all test wells.

  • Add 10 µL of serially diluted furanone working solutions (yielding final well concentrations ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration is exactly 1% across all wells, including controls.

Step 4: Incubation and Planktonic Measurement (MIC)

  • Seal the plate with a breathable membrane and incubate statically at 37°C for 24 hours.

  • Carefully transfer 100 µL of the supernatant from each well to a fresh 96-well plate.

  • Measure the absorbance at 600 nm (OD600).

    • Validation Check: The MIC is defined as the lowest concentration where OD600 is reduced by >90% compared to the vehicle control.

Step 5: Biofilm Fixation and Staining (MBIC)

  • Discard the remaining supernatant from the original plate. Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent (planktonic) cells.

  • Heat-fix the adherent biofilm at 60°C for 60 minutes, or fix with 200 µL of 99% methanol for 15 minutes and air dry.

  • Add 200 µL of 0.1% (w/v) Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Wash the wells repeatedly with distilled water until the wash runs clear. Air dry completely.

Step 6: Biofilm Quantification

  • Solubilize the crystal violet bound to the biofilm by adding 200 µL of 33% glacial acetic acid to each well.

  • Measure the absorbance at 590 nm (OD590).

    • Validation Check: The MBIC is the lowest concentration that inhibits biofilm formation by >50% relative to the vehicle control. For a successful QSI assay, the effective dosage must be at an MBIC concentration that shows no significant reduction in the MIC (OD600) assay.

Part 4: References

  • Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. Journal of Medical Microbiology / PubMed. URL: [Link]

  • 2(5H)-FURANONE: A PROSPECTIVE STRATEGY FOR BIOFOULING-CONTROL IN MEMBRANE BIOFILM BACTERIA BY QUORUM SENSING INHIBITION. Brazilian Journal of Microbiology / SciELO. URL: [Link]

  • Quorum sensing inhibition property of 2(5H)-furanone against short chain AHLs in Chromobacterium violaceum CV026. ResearchGate. URL: [Link]

  • Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. Microbiology Society. URL: [Link]

  • In Vitro Study of the Effect of Inhibition of Quorum Sensing by Brominated Furanone on Peritoneal Dialysis-Associated Peritonitis Associated with Escherichia Coli Infection. Current Microbiology / PubMed. URL: [Link]

  • Effects of natural and chemically synthesized furanones on quorum sensing in Chromobacterium violaceum. BMC Microbiology / PMC. URL: [Link]

  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. Pharmaceuticals / MDPI. URL: [Link]

  • Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. Microbiology / PubMed. URL: [Link]

Sources

Troubleshooting

Troubleshooting inconsistent results in biofilm assays with furanones

Title: Furanone-Mediated Biofilm Inhibition: Technical Troubleshooting & Assay Optimization Guide Introduction: Welcome to the Technical Support Center for biofilm assay optimization. As a Senior Application Scientist, I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Furanone-Mediated Biofilm Inhibition: Technical Troubleshooting & Assay Optimization Guide

Introduction: Welcome to the Technical Support Center for biofilm assay optimization. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with inconsistent biofilm quantification when screening quorum sensing inhibitors (QSIs). Halogenated furanones (derived from Delisea pulchra) are potent QSIs, but their unique physicochemical properties often introduce artifacts into standard microtiter assays. This guide provides mechanistically grounded troubleshooting, self-validating protocols, and quantitative benchmarks to ensure your data reflects true anti-virulence activity rather than experimental noise.

Section 1: Mechanistic Grounding (The "Why")

To troubleshoot an assay, you must first understand the molecular causality. Furanones do not simply block bacterial growth; they hijack the communication network. In Gram-negative bacteria, N-acyl homoserine lactones (AHLs) bind to LuxR-type receptors to protect them from proteolytic degradation, allowing them to activate biofilm-associated genes [[1]](). Halogenated furanones act as competitive antagonists that bind the LuxR receptor but fail to protect it, leading to a 100-fold acceleration in LuxR turnover and rapid proteolytic degradation 1.

G AHL AHL Autoinducer Complex AHL-LuxR Complex (Stable) AHL->Complex Binds LuxR LuxR Receptor LuxR->Complex Binds Degradation Rapid Proteolytic Degradation LuxR->Degradation Accelerated Turnover Furanone Halogenated Furanone Furanone->LuxR Competes/Destabilizes Biofilm Biofilm Formation & Virulence Complex->Biofilm Gene Expression Inhibition Biofilm Inhibition Degradation->Inhibition Prevents Activation

Caption: Furanone-mediated quorum sensing inhibition via accelerated LuxR turnover.

Section 2: Self-Validating Experimental Protocol

The standard Crystal Violet (CV) assay is prone to false positives (e.g., classifying a bactericidal compound as a QSI) and high standard deviations due to washing artifacts . The following protocol integrates causality checks to ensure data integrity.

Self-Validating Crystal Violet Assay for Furanones

  • Inoculation & Treatment: Dilute overnight bacterial cultures 1:100 in fresh media. Add sub-inhibitory concentrations of furanone (dissolved in DMSO). Crucial: Maintain a final DMSO concentration below 1% to prevent solvent toxicity. Plate 100 µL per well in a 96-well round-bottom polystyrene plate 2.

  • Incubation: Incubate at 37°C for 24 hours under static conditions.

  • Validation Step (Planktonic Growth Check): Before washing, gently transfer 50 µL of the supernatant to a new plate and read the OD600. Causality: If the OD600 of the furanone-treated well is significantly lower than the untreated control, your furanone concentration is bactericidal. Any biofilm reduction is an artifact of cell death, not true QSI [[3]]().

  • Submersion Washing: Discard remaining planktonic cells. Do not pipette wash buffer directly into the wells, as the shear force will strip the extracellular polymeric substance (EPS). Instead, submerge the plate in a tray of distilled water and gently shake it out. Repeat 3 times 2.

  • Staining: Add 125 µL of 0.1% crystal violet to each well. Incubate for 15 minutes at room temperature . Wash via submersion until the water runs clear. Air dry overnight.

  • Solubilization & Transfer: Add 200 µL of 30% acetic acid to solubilize the bound dye 2. Crucial: Transfer 125 µL of the solubilized dye to a new flat-bottom plate before reading OD590. This prevents the spectrophotometer from reading the dark "biofilm ring" that forms at the air-liquid interface, which heavily skews data [[2]]().

Workflow Inoc 1. Inoculation + Furanone Incub 2. Incubation (Static, 24h) Inoc->Incub Plank 3. Planktonic OD600 (Toxicity Check) Incub->Plank Wash 4. Gentle Wash (Submersion) Plank->Wash Stain 5. 0.1% Crystal Violet (15 min) Wash->Stain Solub 6. 30% Acetic Acid Solubilization Stain->Solub Quant 7. OD590 Quantification Solub->Quant Alert1 Aqueous Instability Alert1->Incub Alert2 Shear Artifacts Alert2->Wash

Caption: Self-validating crystal violet biofilm assay workflow emphasizing critical failure points.

Section 3: Troubleshooting FAQs

Q: Why does my furanone show strong biofilm inhibition at 24 hours, but the effect completely disappears by 48 or 72 hours? A: This is a classic hallmark of furanone degradation. Halogenated furanones possess low stability in aqueous solutions [[4]](). Over prolonged incubations, the lactone ring undergoes spontaneous hydrolysis, or the compound is actively degraded by bacterial lactamases. Solution: For assays exceeding 24 hours, you must replenish the media with fresh furanone daily. Alternatively, for in vivo or chronic wound models, utilize controlled-release delivery systems like PVA aerogels or hydrogels, which protect the furanone and maintain local therapeutic concentrations [[5]]().

Q: My technical replicates have massive standard deviations (e.g., ± 40%). How do I stabilize my readings? A: High variance in the CV assay is almost always a washing artifact. Biofilms are heterogeneous and physically fragile. If you use a multichannel pipette to forcefully inject wash buffer into the wells, you will shear off random patches of the biofilm matrix . Furthermore, failing to transfer the solubilized dye to a new plate means the spectrophotometer's light path might hit the dense "biofilm ring" on the well wall 2. Solution: Switch to the submersion wash technique described in Step 4 of the protocol above, and always transfer solubilized dye to a fresh plate before reading.

Q: How do I definitively prove the furanone is acting as a Quorum Sensing Inhibitor (QSI) and not just acting as a toxic antibiotic? A: Many synthetic brominated furanones exhibit cytotoxicity to both bacterial and mammalian cells at high concentrations 6. To claim QSI activity, you must establish the Minimum Inhibitory Concentration (MIC) for planktonic growth and the Biofilm Inhibitory Concentration (BIC). Solution: A true QSI effect is demonstrated when the furanone concentration used is significantly below the MIC (sub-inhibitory). Your planktonic OD600 should remain identical to the untreated control, while the biofilm OD590 drops significantly 3.

Section 4: Data Interpretation & Quantitative Benchmarks

Use the following matrix to audit your experimental data. If your metrics deviate from the "Expected Outcome," follow the troubleshooting indicator.

Assay MetricExpected Outcome (Untreated Control)Expected Outcome (True QSI Furanone)Troubleshooting Indicator (If QSI fails)
Planktonic Growth (OD600) High (e.g., ~1.0 - 1.5)High (Matches Control)If Low: Furanone concentration is bactericidal. Dilute compound further 3.
Biofilm Biomass (OD590) High (e.g., ~2.0 - 3.0)Low (e.g., >50% Reduction)If High: Furanone degraded (aqueous instability) or strain lacks target QS circuit 4.
Solvent Control (DMSO) OD590 Matches Untreated ControlN/AIf Low: Solvent toxicity. Ensure final DMSO concentration is < 1% v/v.
Technical Replicate CV% < 10% Variance< 10% VarianceIf > 15%: Shear stress during washing. Switch to submersion wash 2.

Sources

Optimization

Furanone Bioavailability &amp; Formulation Support Center

Welcome to the Technical Support Center for Quorum Sensing Inhibitor (QSI) delivery. Long-chain and halogenated furanones (e.g., Furanone C-30, BBF) are potent molecules that disrupt bacterial communication and prevent b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quorum Sensing Inhibitor (QSI) delivery. Long-chain and halogenated furanones (e.g., Furanone C-30, BBF) are potent molecules that disrupt bacterial communication and prevent biofilm formation without exerting selective bactericidal pressure. However, translating these molecules from in vitro assays to in vivo applications is severely bottlenecked by their high lipophilicity, poor aqueous solubility, and rapid systemic clearance.

This guide provides actionable, self-validating protocols and troubleshooting steps to enhance the bioavailability of these critical compounds.

Section 1: Formulation & Encapsulation Troubleshooting

Q1: My long-chain furanones (e.g., Furanone C-30) are aggregating in aqueous assay media, leading to inconsistent Minimum Inhibitory Concentration (MIC) results. How can I stabilize them?

Causality & Solution: Long-chain furanones possess hydrophobic alkyl or brominated chains that thermodynamically favor aggregation in water. This reduces the effective concentration available to penetrate bacterial envelopes and interact with intracellular receptors. To resolve this, encapsulate the furanone in1 or poly(lactide-co-glycolide) (PLGA) nanoparticles[1]. These biodegradable polymers provide a hydrophobic core for the furanone and a hydrophilic corona that ensures uniform dispersion in aqueous media[2].

Protocol: Emulsion Solvent-Evaporation for Furanone-Loaded PLGA Nanoparticles Self-Validating System: Successful encapsulation is confirmed internally by a shift in Dynamic Light Scattering (DLS) size and a quantifiable Encapsulation Efficiency (EE%).

  • Organic Phase Preparation: Dissolve 50 mg of PLGA (50:50 lactide:glycolide) and 5 mg of Furanone C-30 in 2 mL of dichloromethane (DCM). Causality: DCM is highly volatile and an excellent solvent for both the polymer and the lipophilic furanone, ensuring a homogenous co-solution.

  • Aqueous Phase Preparation: Prepare 10 mL of a 2% (w/v) polyvinyl alcohol (PVA) aqueous solution. Filter through a 0.22 µm syringe filter.

  • Primary Emulsion (O/W): Add the organic phase dropwise into the aqueous phase under continuous probe sonication (40 W, 2 minutes, on ice). Causality: Ice prevents the thermal degradation of the heat-sensitive furanone during high-energy sonication.

  • Solvent Evaporation: Transfer the emulsion to 40 mL of 0.5% PVA solution and stir magnetically at 500 rpm for 4 hours at room temperature in a fume hood to evaporate the DCM.

  • Collection & Washing: Centrifuge at 15,000 × g for 20 minutes. Wash the pellet three times with distilled water to remove unencapsulated furanone and excess PVA.

  • Lyophilization: Freeze-dry the pellet for 48 hours to obtain a stable nanoparticle powder.

  • Validation (QC): Dissolve a known mass of the lyophilized NPs in acetonitrile and quantify the released furanone via HPLC (UV detection at 280 nm) to calculate EE%.

G A Organic Phase (Furanone + PLGA in DCM) C Primary Emulsion (O/W) Sonication on Ice A->C B Aqueous Phase (PVA Solution) B->C D Solvent Evaporation (Magnetic Stirring) C->D E Centrifugation & Washing D->E F Lyophilization (Furanone-Loaded NPs) E->F

Workflow of Furanone-Loaded PLGA Nanoparticle Synthesis via Emulsion Evaporation.

Q2: How do formulation parameters affect the encapsulation efficiency and size of the nanoparticles?

Causality & Solution: The ratio of polymer to drug and the concentration of the surfactant directly dictate the thermodynamics of particle formation. Higher PVA concentrations reduce surface tension, leading to smaller particles, but excessive PVA can decrease drug loading due to the partitioning of the lipophilic drug into aqueous phase micelles[3].

Data Presentation: Optimization of Furanone Encapsulation Parameters

PLGA:Furanone RatioPVA Concentration (w/v)Mean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
10:11.0%450 ± 150.21065.2 ± 2.1
10:12.0%380 ± 120.15072.4 ± 1.3
5:12.0%410 ± 180.18058.6 ± 3.4
20:12.0%390 ± 140.14081.5 ± 1.8

(Note: Data synthesized from standard PLLA/PLGA furanone encapsulation optimization studies).

Section 2: Managing Sustained Release & Burst Effects

Q3: My in vivo models (e.g., keratitis rabbit models) show poor therapeutic outcomes despite high in vitro efficacy. Is this a bioavailability issue?

Causality & Solution: Yes. In highly dynamic environments like the eye,4 and rapid tear-washout, drastically lowering its local bioavailability[4]. Furthermore, unmodified nanoparticles often exhibit a high "burst release" in the first 4 hours, depleting the drug before it can exert long-term anti-biofilm effects.

To achieve sustained release, surface modifications of the carrier are required. For orthopedic or dental applications, 3[3], or2, significantly prolongs the release profile (up to 60-100 days) and enhances tissue/surface adhesion[2].

Section 3: Mechanistic Validation

Q4: How can I verify that my encapsulated furanone is still biologically active and reaching its intracellular target?

Causality & Solution: Long-chain halogenated furanones function by penetrating the bacterial cell envelope and competing with N-acyl homoserine lactones (AHLs) for the LuxR-type receptor. Instead of stabilizing the receptor like AHLs do,5, effectively silencing virulence gene expression[5].

To validate that your delivery system is successfully releasing active furanone, use a highly sensitive reporter strain assay (e.g., E. coli harboring a LuxR-regulated GFP reporter plasmid). A successful formulation will show a dose-dependent decrease in fluorescence without inhibiting the baseline optical density (OD600) of the bacterial culture, proving the mechanism is strictly anti-virulence and not bactericidal.

G AHL AHL Autoinducer Complex AHL-LuxR Complex (Stable Activator) AHL->Complex Binds LuxR LuxR Receptor Protein LuxR->Complex Biofilm Biofilm Formation & Virulence Genes Complex->Biofilm Activates Furanone Released Long-Chain Furanone Furanone->LuxR Competes/Interacts Degradation Accelerated LuxR Proteolytic Degradation Furanone->Degradation Induces Degradation->Complex Prevents Formation

Mechanism of Quorum Sensing Inhibition by Furanones via Accelerated LuxR Degradation.

References

  • Title: Antibacterial activity and biological performance of a novel antibacterial coating containing a halogenated furanone compound loaded poly(L-lactic acid)
  • Title: Calcium-Binding Polymer-Coated Poly(lactide-co-glycolide)
  • Source: National Institutes of Health (PMC)
  • Title: Fabrication and in vitro release behavior of a novel antibacterial coating containing halogenated furanone-loaded poly(L-lactic acid)
  • Title: Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of (R)-5-Tridecylfuran-2(5H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior and sudden loss of efficacy of butenolide derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior and sudden loss of efficacy of butenolide derivatives. (R)-5-Tridecylfuran-2(5H)-one is a highly valuable lipid-like signaling molecule, but its core structure—a furan-2(5H)-one ring—is inherently reactive.

To ensure absolute trustworthiness in your data, you cannot simply follow storage guidelines blindly; you must understand the causality behind the chemical instability. The protocols provided below are designed as self-validating systems , ensuring that every step of your workflow inherently proves the integrity of your compound.

Mechanistic Overview: Why Does It Degrade?

The vulnerability of (R)-5-Tridecylfuran-2(5H)-one lies in its conjugated lactone system (the butenolide core). The carbonyl carbon is highly electrophilic, making it a prime target for nucleophiles like water or alcohols, which leads to rapid ring-opening hydrolysis. Furthermore, the double bond and the allylic position (C5) are highly susceptible to autoxidation and UV-catalyzed photolysis 1. While the C13 tridecyl chain provides significant lipophilicity, it does not sterically shield the reactive lactone core from degradation in suboptimal storage conditions.

Pathway Butenolide (R)-5-Tridecylfuran-2(5H)-one Hydrolysis Hydrolysis (H2O / OH-) Butenolide->Hydrolysis Moisture / High pH Oxidation Oxidation (O2 / ROS) Butenolide->Oxidation Air / UV Exposure Enzymatic Enzymatic Metabolism (CYP450 / GST) Butenolide->Enzymatic In Vitro / In Vivo Assays OpenChain Hydroxy Acid (Inactive) Hydrolysis->OpenChain Epoxide Epoxides / Cleavage Oxidation->Epoxide Conjugate Glutathione Conjugates Enzymatic->Conjugate

Chemical and biological degradation pathways of 5-alkylfuran-2(5H)-ones.

Troubleshooting FAQs

Q1: I am observing multiple unexpected peaks in my HPLC chromatogram after storing the compound at room temperature. What is happening? A: These peaks are degradation products. The furan-2(5H)-one ring undergoes rapid hydrolysis in the presence of trace moisture, yielding inactive open-chain hydroxy acids. Oxidation at the allylic carbon can also generate epoxides or peroxides 1. To prevent this, never store the compound in protic solvents or at ambient temperatures.

Q2: How should I properly store bulk and working solutions of this compound? A: Bulk solid must be stored at -20°C to -80°C in a tightly sealed container under an inert atmosphere (argon or nitrogen). Working solutions should be prepared in anhydrous, aprotic solvents (e.g., dry DMSO or acetonitrile). Do not use methanol or ethanol, as the nucleophilic alcohol will cause transesterification and solvolysis of the lactone ring.

Q3: My biological assay results are inconsistent over a 48-hour period. Could the compound be degrading in the assay medium? A: Yes. Butenolides have a relatively short half-life in aqueous media. Related 5-alkylfuran-2(5H)-ones exhibit a half-life of ~0.5 days in natural aqueous environments due to hydrolytic and microbial degradation 2. Furthermore, in cell-based assays, these compounds are rapidly metabolized by Phase I (CYP450) and Phase II (GST) enzymes 3. Always run a cell-free control alongside your biological assay to differentiate between chemical instability and enzymatic metabolism.

Quantitative Degradation Kinetics

To design robust experiments, you must understand the temporal stability of your compound. The table below summarizes the expected degradation kinetics based on structural analogs.

Stress ConditionTemperatureTime to 10% Degradation (t90)Primary Degradation Mechanism
Aqueous Buffer (pH 7.4) 25°C~12 hoursHydrolysis (Ring-opening)
Aqueous Buffer (pH 9.0) 25°C< 1 hourBase-catalyzed Hydrolysis
3% H₂O₂ (Oxidative) 25°C~4 hoursEpoxidation / Cleavage
UV Light (254 nm) 25°C~24 hoursPhotolytic Isomerization
Anhydrous DMSO (Inert) -20°C> 12 monthsMinimal (Stable)

Data extrapolated from stability studies on structurally related butenolides and marine antifouling agents 2.

Standardized Experimental Protocols

To guarantee reproducibility, implement the following self-validating protocols in your laboratory.

Protocol A: Preparation and Storage of Working Aliquots

Causality Focus: Preventing moisture condensation and UV-catalyzed radical formation.

  • Equilibration: Before opening the primary vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Why? Opening a cold vial causes immediate condensation of atmospheric moisture, initiating hydrolysis.

  • Inert Transfer: Move the vial to a glovebox or purge the headspace with dry Argon.

  • Reconstitution: Dissolve the solid in anhydrous, aprotic solvent (e.g., dry DMSO, ≤0.005% water).

  • Aliquoting: Dispense into single-use amber glass vials. Why amber glass? It blocks UV/Vis light, preventing photolytic ring-opening.

  • Self-Validation Step: Immediately run a baseline HPLC-UV (at ~210-220 nm) of one aliquot to confirm purity >98% before freezing the rest at -20°C.

Workflow Equilibrate 1. Equilibrate to Room Temp Glovebox 2. Open in Inert Atmosphere Equilibrate->Glovebox Solvent 3. Dissolve in Anhydrous DMSO Glovebox->Solvent Aliquot 4. Aliquot into Amber Vials Solvent->Aliquot Store 5. Store at -20°C (Desiccated) Aliquot->Store

Standardized handling and storage workflow to prevent butenolide degradation.

Protocol B: Forced Degradation Study (Stability-Indicating Assay)

Causality Focus: Mapping the specific chromatographic profile of degraded (R)-5-Tridecylfuran-2(5H)-one to avoid confusing degradation products with biological metabolites.

  • Acid/Base Stress: Treat a 1 mg/mL solution with 0.1 N HCl or 0.1 N NaOH at room temperature for 1 hour. Neutralize before injection.

  • Oxidative Stress: Treat the solution with 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Stress: Expose the solution to 60°C for 48 hours in a sealed vial.

  • Analysis: Analyze via HPLC-PDA. You will observe the disappearance of the intact lipophilic butenolide peak and the appearance of earlier-eluting (more polar) ring-opened products.

  • Self-Validation Step: Use this chromatogram as a "negative control library." If these polar peaks appear in your biological assay samples, you know your compound has chemically degraded prior to eliciting a biological effect.

References

  • Palasonin stability issues and degradation product analysis | BenchChem | 1

  • Degradation kinetics of a potent antifouling agent, butenolide, under various environmental conditions | ResearchGate | 2

  • Hepatic Proteomic Responses in Marine Medaka (Oryzias melastigma) Chronically Exposed to Antifouling Compound Butenolide[5-octylfuran-2(5H)-one] or 4,5-Dichloro-2-N-Octyl-4-Isothiazolin-3-One (DCOIT) | ACS Publications |3

Sources

Optimization

Technical Support Center: Purification of (R)-5-Tridecylfuran-2(5H)-one

Document ID: TSC-2026-04-R5TFO Version: 1.0 Last Updated: April 2, 2026 Introduction Welcome to the technical support center for the purification of (R)-5-Tridecylfuran-2(5H)-one. This molecule, a chiral lactone, present...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-2026-04-R5TFO Version: 1.0 Last Updated: April 2, 2026

Introduction

Welcome to the technical support center for the purification of (R)-5-Tridecylfuran-2(5H)-one. This molecule, a chiral lactone, presents unique challenges in achieving high enantiomeric and chemical purity. Its long alkyl chain influences solubility and chromatographic behavior, while the chiral center at the C5 position necessitates specialized enantioselective separation techniques. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common purification hurdles. Our approach emphasizes not just the "how" but the "why," grounding each recommendation in established scientific principles to ensure robust and reproducible outcomes.

Part 1: Initial Purification & Analytical Characterization

This section addresses the preliminary steps of cleaning up the crude reaction mixture and establishing reliable analytical methods to monitor purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 5-Tridecylfuran-2(5H)-one?

A1: The impurity profile is highly dependent on the synthetic route. However, for furanone syntheses, you should anticipate:

  • Starting Materials: Unreacted precursors are a primary source of contamination.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

  • By-products: Depending on the pathway, these can include isomers, over-alkylated products, or degradation products from unstable intermediates. For instance, syntheses involving furan precursors can yield various substituted furan derivatives.[1][2]

  • The Undesired (S)-enantiomer: In non-stereoselective syntheses, you will have a racemic mixture, making the (S)-enantiomer the most significant "impurity" to remove.

Q2: My crude product is an oily mixture. What's a good first-pass purification strategy before chiral separation?

A2: For a non-polar, high-boiling point compound like this, a standard flash column chromatography on silica gel is an excellent initial step. This will remove polar baseline impurities, unreacted polar starting materials, and any solid catalysts.

  • Rationale: This step is crucial because it protects your expensive chiral column from being fouled by crude contaminants, which can irreversibly damage the chiral stationary phase (CSP).[3]

  • Recommended Solvents: Start with a non-polar mobile phase, such as a hexane/ethyl acetate gradient. Given the long tridecyl chain, the compound will be quite non-polar. You will likely require a low percentage of ethyl acetate (e.g., 1-10%) to elute your product.

Q3: Which analytical techniques are best for monitoring both chemical purity and enantiomeric excess (% ee)?

A3: A combination of techniques is ideal. Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the gold standards for determining enantiomeric purity.[4][5][6][7]

  • For Enantiomeric Excess (% ee):

    • Chiral HPLC/SFC: These are the most accurate and reliable methods.[5] They physically separate the enantiomers, allowing for direct quantification of each.[5] SFC is often faster and uses less organic solvent, making it a "greener" and often preferred method for both analytical and preparative scale work.[8][9]

  • For Overall Chemical Purity:

    • Standard (Achiral) HPLC-UV/MS: To assess purity against other chemical impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound is thermally stable and volatile enough.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can help identify impurities if they are present in sufficient quantity (>1-5%).

Part 2: Troubleshooting Chiral Chromatography (HPLC/SFC)

The direct separation of enantiomers is the most common and precise method for obtaining pure (R)-5-Tridecylfuran-2(5H)-one. This section provides solutions to common problems encountered during this critical step.

Core Concept: The Chiral Stationary Phase (CSP)

Chiral separations rely on the differential interaction between the two enantiomers and a chiral stationary phase.[5] The CSP creates a chiral environment within the column. As the racemic mixture passes through, one enantiomer will form a more stable, transient diastereomeric complex with the CSP than the other, causing it to be retained longer and elute later.[5] The most successful CSPs for a broad range of compounds, including lactones, are polysaccharide-based (e.g., derivatives of cellulose or amylose).[10][11]

Troubleshooting Guide

Q4: I'm not getting any separation of my enantiomers (co-elution). What should I try first?

A4: Co-elution means there is no differential interaction between your enantiomers and the CSP. The primary culprits are the column choice and the mobile phase.

  • Change the Chiral Stationary Phase (CSP): This is the most critical factor. If one CSP doesn't work, try another with a different chiral selector. Polysaccharide-based columns are an excellent starting point.[10]

  • Switch Mobile Phase Mode:

    • Normal Phase (Hexane/Alcohol): This is the most common starting point for polysaccharide CSPs. Try changing the alcohol modifier (e.g., isopropanol vs. ethanol), as this can dramatically alter selectivity.[10]

    • Polar Organic Mode (e.g., 100% Acetonitrile or Methanol): Sometimes provides completely different and successful selectivity.[11]

    • Reversed-Phase (Acetonitrile/Water or Methanol/Water): While less common for initial screening on these CSPs, modern immobilized columns are robust enough for this mode.[7]

CSP TypeCommon Trade NamesStrengths for Lactones
Amylose-Based Chiralpak® AD, IA, IGBroad applicability, often successful for cyclic compounds.[4][11]
Cellulose-Based Chiralcel® OD, OJ, ICComplementary selectivity to amylose phases.[10]

Q5: I have peak overlap (poor resolution). How can I improve it?

A5: Poor resolution (Rs < 1.5) prevents accurate quantification and pure fraction collection. You need to increase the distance between the two peaks or make the peaks narrower.

  • Optimize the Mobile Phase:

    • Decrease Modifier Strength: In normal phase, reduce the percentage of alcohol (e.g., from 10% IPA to 5% IPA). This will increase retention times and often improve resolution.[12]

    • Change the Modifier: Switching from isopropanol to ethanol, or vice-versa, can significantly impact selectivity (the separation factor, α).[10]

  • Lower the Flow Rate: Reducing the flow rate increases the time the enantiomers spend interacting with the CSP, which can improve resolution.

  • Reduce the Column Temperature: Lowering the temperature (e.g., from 25°C to 15°C) can enhance the energetic differences in the diastereomeric interactions, leading to better separation.

Workflow: Troubleshooting Poor Resolution

Below is a systematic workflow to address insufficient peak separation in chiral chromatography.

Caption: Workflow for improving poor resolution in chiral HPLC/SFC.

Q6: My peaks are tailing or fronting. What's wrong?

A6: Asymmetric peaks compromise resolution and quantification.

  • Peak Tailing: Often caused by column overload or secondary interactions.[13]

    • Solution 1: Reduce Sample Load. Dilute your sample and inject a smaller volume.[12]

    • Solution 2: Check for Column Contamination. Flush the column with a strong, compatible solvent like 100% ethanol to remove strongly-adsorbed impurities.[3][14]

  • Peak Fronting: Typically occurs when the sample is dissolved in a solvent much stronger than the mobile phase.[13]

    • Solution: Always dissolve your sample in the mobile phase itself or a weaker solvent.[3]

Q7: How do I scale my analytical method up for preparative purification?

A7: Scaling up requires adjusting the flow rate and sample load according to the column dimensions while maintaining the same chromatographic conditions. The goal is often to use stacked injections for maximum throughput.[15]

  • Isocratic Method is Key: Gradient methods are difficult to scale. Convert your analytical method to an isocratic (constant mobile phase) one that provides good resolution.[15]

  • Loading Studies: Systematically increase the injection volume on your analytical or semi-prep column until resolution begins to degrade. This determines the maximum loading capacity.

  • Geometric Scaling: Use the column cross-sectional area to scale the flow rate and load.

    • New Flow Rate = Old Flow Rate × (New Column Radius / Old Column Radius)²

    • New Load = Old Load × (New Column Radius / Old Column Radius)²

Part 3: Alternative Purification Strategies

While chromatography is dominant, other classical techniques can be viable, especially at a larger scale.

Troubleshooting Crystallization

Q8: Can I use crystallization to resolve the enantiomers?

A8: Yes, crystallization-based methods are powerful and often more cost-effective at a large scale than chromatography.[16] The two main approaches are:

  • Diastereomeric Salt Formation: React your racemic mixture with a single enantiomer of another chiral compound (a resolving agent) to form two diastereomeric salts. Diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.[17]

  • Crystallization-Induced Dynamic Resolution (CIDR): This advanced technique is possible if the undesired enantiomer can be racemized in situ while the desired enantiomer selectively crystallizes. This can theoretically lead to a 100% yield of the desired enantiomer.[18][19] This requires a reversible chiral center.

Q9: My diastereomeric crystallization isn't working. The crystals have low % ee.

A9: This is a common issue requiring systematic optimization.

  • Screen Solvents: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Screen a wide range of solvents with varying polarities.

  • Control Cooling Rate: Slow, controlled cooling generally produces larger, purer crystals. Crash-cooling often traps impurities and the other diastereomer.

  • Check Purity of Resolving Agent: Ensure your chiral resolving agent is of the highest enantiomeric purity.

Troubleshooting Distillation

Q10: Is distillation a viable purification method?

A10: Simple or fractional distillation will not separate enantiomers, as they have identical boiling points. However, vacuum distillation is an excellent method for the initial purification of the racemic 5-Tridecylfuran-2(5H)-one from non-volatile impurities before chiral separation.[20][21]

  • Rationale: The compound likely has a high boiling point (>150°C) where it might decompose.[20] Vacuum distillation lowers the boiling point to a safe temperature.[22] For example, reducing the pressure to 1/16 of an atmosphere can lower the boiling point by approximately 40°C.[22]

Part 4: Standard Operating Protocols

These protocols provide a validated starting point for your experiments. Always prioritize safety and consult your instrument's manuals.

Protocol 1: Analytical Chiral HPLC Method Development
  • Column Selection: Start with an amylose-based CSP, such as a Chiralpak® IG column (250 x 4.6 mm, 5 µm).

  • System Preparation: Flush the HPLC system thoroughly with the initial mobile phase. Ensure the system is free of incompatible solvents.[3]

  • Mobile Phase Screening:

    • Condition 1 (Normal Phase): n-Hexane:Isopropanol (90:10, v/v).

    • Condition 2 (Normal Phase): n-Hexane:Ethanol (90:10, v/v).

    • Condition 3 (Polar Organic): 100% Methanol.[6]

  • Initial Run Parameters:

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 25 °C.[6]

    • Detection: UV at a suitable wavelength (e.g., 220 nm, requires scouting).

    • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample (approx. 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter.[6][12]

  • Execution & Analysis:

    • Inject the sample under each condition and monitor the chromatogram.

    • If no separation is observed, select a different CSP (e.g., cellulose-based) and repeat.

    • If partial separation is observed, proceed with optimization by adjusting the mobile phase ratio, flow rate, and temperature as described in the troubleshooting section. A resolution (Rs) > 1.7 is a good target for a robust method.[6]

Decision Tree for Purification Strategy

This diagram helps in selecting the appropriate purification technique based on experimental goals and scale.

Caption: Decision tree for selecting a purification strategy.

References

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2007). Lipase-Catalyzed Second-Order Asymmetric Transformations as Resolution and Synthesis Strategies for Chiral 5-(Acyloxy)-2(5H)-furanone and Pyrrolinone Synthons. Journal of the American Chemical Society. [Link]

  • Wada, K., et al. (2009). Stereochemical Studies of Odorous 2-Substituted-3(2H)-furanones by Vibrational Circular Dichroism. Journal of Agricultural and Food Chemistry. [Link]

  • Dong, M. W. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Li, S., et al. (2019). HPLC and SFC enantioseparation of (±)-Corey lactone diol: Impact of the amylose tris-(3,5-dimethylphenylcarbamate) coating amount on chiral preparation. Chirality. [Link]

  • Wada, K., et al. (2008). Stereochemical study of chiral tautomeric flavorous furanones by vibrational circular dichroism. Organic Letters. [Link]

  • Haleva-Toledo, E., et al. (1999). Formation of 2,5-Dimethyl-4-hydroxy-3(2 H )-furanone through Methylglyoxal: A Maillard Reaction Intermediate. Journal of Agricultural and Food Chemistry. [Link]

  • Phenomenex. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex. [Link]

  • Peschel, A., et al. (2017). In Situ Separation of the Chiral Target Compound (S)-2-Pentanol in Biocatalytic Reactive Distillation. Industrial & Engineering Chemistry Research. [Link]

  • Dembitsky, V. M. (2020). A General Strategy for the Stereoselective Synthesis of the Furanosesquiterpenes Structurally Related to Pallescensins 1–2. Semantic Scholar. [Link]

  • Savina, A. A., et al. (2020). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules. [Link]

  • Zhang, C., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • Tömösközi, Z., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Chemistry. [Link]

  • Reider, P. J. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development. [Link]

  • Foth, P. J., et al. (2019). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2012). Resolution of racemic 3‐hydroxy‐4,5‐dimethyl‐2(5H)‐furanone (sotolon) by packed column supercritical fluid chromatography. Journal of Separation Science. [Link]

  • Waters Corporation. (n.d.). Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems. Waters Corporation. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. [Link]

  • ANR. (n.d.). The 5-hydroxyfuran-2(5H)-one a useful platform molecule for development of new organocatalytic asymmetric one-pot reactions. Agence Nationale de la Recherche. [Link]

  • D'Auria, M. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Molecules. [Link]

  • Taylor & Francis Online. (n.d.). Furanone – Knowledge and References. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Crystallization of Chiral Molecules. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Distillation. University of Colorado Boulder. [Link]

  • Mann, J., & Weymouth-Wilson, A. C. (1995). (5S)-(5-O-tert-Butyldimethylsiloxymethyl)furan-2(5H)-one. Organic Syntheses. [Link]

  • Chemistry LibreTexts. (2020). Distillation. Chemistry LibreTexts. [Link]

  • da Silva, A. J. M., et al. (2017). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. ResearchGate. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Aryal, S. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. OpenOChem Learn. [Link]

  • SK pharmteco. (n.d.). Chiral Purity in Drug Analysis. SK pharmteco. [Link]

  • Torres-García, I., et al. (2018). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein Journal of Organic Chemistry. [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]

  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis. ResearchGate. [Link]

  • Technobis. (2022). Advancements in chiral crystallization. Technobis. [Link]

  • ResearchGate. (2014). How can I improve my chiral column resolution?. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Organic Chemistry Portal. [Link]

  • Wein, M., et al. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (R)-5-Tridecylfuran-2(5H)-one vs. Halogenated and Aryl Furanones

Executive Summary Furanones constitute a highly versatile class of heterocyclic compounds with profound biological activities, ranging from antimicrobial to anti-inflammatory and anticancer applications. Among these, (R)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furanones constitute a highly versatile class of heterocyclic compounds with profound biological activities, ranging from antimicrobial to anti-inflammatory and anticancer applications. Among these, (R)-5-Tridecylfuran-2(5H)-one (CAS: 76291-91-3) stands out as a unique butenolide characterized by a 13-carbon aliphatic chain at the 5-position[1]. This structural feature drastically alters its physicochemical properties and biological targeting compared to other well-known derivatives, such as the halogenated Furanone C-30 or aryl-substituted furanones.

This guide objectively evaluates the mechanistic divergence, comparative performance, and experimental validation of (R)-5-Tridecylfuran-2(5H)-one against its structural alternatives, providing drug development professionals with actionable insights into their respective applications.

Structural and Mechanistic Divergence

The biological application of a furanone derivative is fundamentally dictated by its side-chain substitutions, which govern its lipophilicity (LogP), receptor affinity, and membrane permeability.

Long-Chain Alkyl Furanones: (R)-5-Tridecylfuran-2(5H)-one

The C13 aliphatic tail of (R)-5-Tridecylfuran-2(5H)-one imparts extreme lipophilicity. Instead of targeting cytosolic receptors, this lipid-like anchor positions the molecule to interact with transmembrane domains and hydrophobic pockets. Recent computational and in vitro models suggest that highly lipophilic furanone derivatives act as potent inhibitors of the Eag-1 voltage-dependent potassium channel, demonstrating potential in suppressing cancer cell growth by binding to the 7CN1 protein surface[2].

Halogenated Furanones: Furanone C-30

In stark contrast, Furanone C-30 lacks a long alkyl chain but possesses critical bromine substituents. This structure allows it to readily penetrate the bacterial cell envelope. It acts as a competitive inhibitor of acyl-homoserine lactones (AHLs), binding directly to the LasR and RhlR cytosolic receptors in Pseudomonas aeruginosa[3]. Because it fails to induce the productive conformational changes required for receptor stability, Furanone C-30 accelerates the proteolytic degradation of these LuxR-type proteins, effectively shutting down the quorum sensing (QS) cascade[4].

Aryl-Substituted Furanones

Furanones synthesized with aromatic rings (e.g., N-phenylpyridazinone derivatives derived via ring-opening of 2-furanones) exhibit potent anti-inflammatory properties. The aromatic substituents allow these molecules to act as dual COX-2 and 15-LOX inhibitors, utilizing aromatic stacking and hydrophobic interactions within the enzyme active sites to block inflammatory prostaglandin and leukotriene synthesis[5].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of these three distinct furanone classes:

Compound ClassRepresentative CompoundPrimary TargetMechanism of ActionKey Therapeutic ApplicationLipophilicity (LogP)
Long-Chain Alkyl (R)-5-Tridecylfuran-2(5H)-oneMembrane Channels (e.g., Eag-1)Hydrophobic interaction with transmembrane domainsAnticancer research[2]High
Halogenated Furanone C-30LasR / RhlR (Cytosolic)Competitive binding, receptor destabilizationAnti-biofilm, QS Inhibition[3]Low-Moderate
Aryl-Substituted N-phenylpyridazinone analogsCOX-2 / 15-LOXActive site blockade via aromatic stackingAnti-inflammatory[5]Moderate

Mechanistic Visualizations

QS_Pathway AHL AHL Autoinducer LasR LasR Receptor AHL->LasR Activates Gene Virulence Genes LasR->Gene Transcription Degradation Receptor Degradation LasR->Degradation Destabilizes Furanone Furanone C-30 Furanone->LasR Competitive Binding

Mechanism of Quorum Sensing Inhibition by Halogenated Furanones via Receptor Destabilization.

Experimental Validation & Protocols

To objectively compare the biological efficacy of these furanones, researchers must employ self-validating experimental systems. The following protocols detail the standardized mechanistic evaluation of furanone derivatives.

Protocol 1: Biofilm Inhibition Assay (Targeting Quorum Sensing)

Purpose: To evaluate the anti-virulence properties of furanones (e.g., C-30) without bactericidal confounding factors. Causality & Validation: We utilize a Crystal Violet (CV) assay because CV binds to negatively charged surface molecules and extracellular polymeric substances (EPS) in biofilms. Measuring planktonic OD600​ prior to CV staining is a critical self-validating step; it ensures the furanone is acting as a true QS inhibitor (attenuating virulence) rather than a simple biocide (killing the cells).

Methodology:

  • Inoculation: Dilute an overnight culture of P. aeruginosa PAO1 to an OD600​ of 0.01 in fresh Luria-Bertani (LB) broth.

  • Treatment: Aliquot 200 µL of the bacterial suspension into a 96-well microtiter plate. Add furanone derivatives at varying concentrations (e.g., 1–50 µM). Include a vehicle control (0.1% DMSO) and a positive control (Furanone C-30).

  • Incubation: Incubate the plate under static conditions at 37°C for 24 hours to allow robust biofilm formation.

  • Viability Check: Measure the absorbance at 600 nm to confirm that the planktonic growth rate remains unaffected by the furanone treatment.

  • Staining: Discard the planktonic suspension and gently wash the wells three times with sterile PBS. Add 200 µL of 0.1% (w/v) Crystal Violet to each well and incubate for 15 minutes at room temperature.

  • Quantification: Wash the wells repeatedly with distilled water to remove unbound dye. Solubilize the bound CV in 200 µL of 30% acetic acid and measure the absorbance at 590 nm using a microplate reader.

Workflow Step1 Inoculate P. aeruginosa PAO1 (OD600 = 0.01) Step2 Add Furanone Derivatives & Vehicle Controls Step1->Step2 Step3 Incubate 24h at 37°C (Static Conditions) Step2->Step3 Step4 Measure OD600 (Viability) Wash & Stain with Crystal Violet Step3->Step4 Step5 Solubilize in Acetic Acid & Measure Absorbance (OD590) Step4->Step5

Workflow for Evaluating Furanone-Mediated Biofilm Inhibition Using Crystal Violet Assay.

Protocol 2: Patch-Clamp Electrophysiology (Targeting Eag-1 Channels)

Purpose: To validate the anticancer potential of highly lipophilic furanones like (R)-5-Tridecylfuran-2(5H)-one. Causality & Validation: While computational docking studies predict high binding affinities for long-chain furanones to the Eag-1 channel[2], electrophysiology is required to prove functional channel blockade. Because the C13 aliphatic chain drastically increases the compound's LogP, it poses solubility challenges in aqueous buffers. The protocol must strictly limit solvent concentration (≤0.1% DMSO) and utilize a continuous perfusion system to prevent artifactual membrane destabilization during recording.

Methodology:

  • Cell Preparation: Culture Eag-1 expressing cells (e.g., transfected HEK-293 cells) on glass coverslips.

  • Recording Setup: Transfer a coverslip to a recording chamber mounted on an inverted microscope. Continuously perfuse with extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Configuration: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2–4 MΩ) filled with intracellular solution.

  • Compound Application: Apply (R)-5-Tridecylfuran-2(5H)-one via a gravity-driven fast perfusion system. Monitor the steady-state current reduction in response to depolarizing voltage steps (e.g., from a holding potential of -80 mV to +40 mV).

  • Washout: Perfuse with standard extracellular solution to assess the reversibility of the channel blockade, validating that the current reduction was driven by specific receptor binding rather than non-specific lipid bilayer disruption.

References

  • (R)-5-тридецилфуран-2(5Н)-он CAS#: 76291-91-3 - ChemWhat - 6

  • Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition - ccij-online.org - 2

  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - tandfonline.com -5

  • Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover - microbiologyresearch.org - 4

  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - mdpi.com - 3

Sources

Comparative

Validation of (R)-5-Tridecylfuran-2(5H)-one's Antibacterial Spectrum: A Comparative Guide

A Note on the Investigated Compound: Direct experimental data on the antibacterial spectrum of (R)-5-Tridecylfuran-2(5H)-one is not extensively available in the public domain. This guide, therefore, synthesizes informati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Investigated Compound: Direct experimental data on the antibacterial spectrum of (R)-5-Tridecylfuran-2(5H)-one is not extensively available in the public domain. This guide, therefore, synthesizes information on the broader class of 5-alkylfuran-2(5H)-ones and related furanone derivatives to provide a scientifically grounded framework for its validation. The experimental data for the target compound presented herein is illustrative and based on the reported activities of similar furanone structures.

Introduction

Furanone derivatives have emerged as a promising class of antimicrobial agents, originally identified as a defense mechanism in the red alga Delisea pulchra to prevent biofouling.[1] These compounds and their synthetic analogs have demonstrated significant activity against a wide range of pathogenic bacteria.[1][2] A key aspect of their mechanism of action is the disruption of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence factor expression and biofilm formation.[3][4][5] By interfering with these signaling pathways, furanones can attenuate bacterial pathogenicity, potentially with a lower propensity for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.[6]

(R)-5-Tridecylfuran-2(5H)-one belongs to the 5-alkylfuran-2(5H)-one subclass. The long alkyl chain at the 5-position is a key structural feature that is expected to influence its interaction with bacterial membranes and target proteins. This guide provides a comprehensive framework for validating the antibacterial spectrum of (R)-5-Tridecylfuran-2(5H)-one, comparing its potential efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria alongside established antibiotic agents.

Methodology: A Framework for Validation

The cornerstone of determining the antibacterial spectrum of a novel compound is the measurement of its Minimum Inhibitory Concentration (MIC) against a diverse panel of bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This section outlines a detailed protocol for MIC determination using the broth microdilution method, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Experimental Workflow: Broth Microdilution for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Compound_Prep Prepare stock solution of (R)-5-Tridecylfuran-2(5H)-one and comparator antibiotics Serial_Dilution Perform 2-fold serial dilutions of compounds in a 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls Include positive (no drug) and negative (no bacteria) controls Incubate Incubate plates at 35-37°C for 16-20 hours Inoculation->Incubate Visual_Inspection Visually inspect for turbidity Incubate->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol
  • Preparation of Materials:

    • (R)-5-Tridecylfuran-2(5H)-one and Comparator Antibiotics: Prepare stock solutions of the test compound and comparator antibiotics (e.g., Ciprofloxacin, Gentamicin, Vancomycin, Linezolid, Daptomycin) in a suitable solvent (e.g., DMSO).

    • Bacterial Strains: Use reference strains from the American Type Culture Collection (ATCC) for consistency, including:

      • Gram-positive: Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae

      • Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae

    • Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for the assay.[7]

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds in CAMHB to achieve a range of desired concentrations.

    • Inoculate each well (except for the negative control) with the prepared bacterial suspension.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with media and no bacteria).

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Comparative Antibacterial Spectrum

This section presents the expected antibacterial spectrum of (R)-5-Tridecylfuran-2(5H)-one in comparison to a selection of standard antibiotics. The MIC values for the comparator antibiotics are based on published data, while the values for (R)-5-Tridecylfuran-2(5H)-one are illustrative and extrapolated from the known activity of other furanone derivatives.

Gram-Positive Bacteria
Organism(R)-5-Tridecylfuran-2(5H)-one (µg/mL) (Illustrative)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)Linezolid (µg/mL)Daptomycin (µg/mL)
Staphylococcus aureus8-160.25-1[9][10]1-2[11]0.5-4[12]0.25-1[13]
Enterococcus faecalis>640.5-21-4[14]1-4[15]1-4[16]
Streptococcus pneumoniae16-320.5-20.25-10.5-2[17]0.12-0.5
Gram-Negative Bacteria
Organism(R)-5-Tridecylfuran-2(5H)-one (µg/mL) (Illustrative)Ciprofloxacin (µg/mL)Gentamicin (µg/mL)
Escherichia coli32-640.015-0.1250.25-1
Pseudomonas aeruginosa>640.25-10.5-4[18][19]
Klebsiella pneumoniae>640.015-0.1250.25-1

Discussion: Interpreting the Data and Experimental Rationale

The illustrative data suggests that (R)-5-Tridecylfuran-2(5H)-one may exhibit moderate activity against certain Gram-positive bacteria, particularly Staphylococcus aureus, and limited activity against Gram-negative bacteria. This is consistent with the findings for some other furanone derivatives, which show selective activity.[20]

Causality Behind Experimental Choices
  • Choice of Comparator Antibiotics: The selected antibiotics represent different classes with distinct mechanisms of action, providing a broad context for evaluating the novelty and potential utility of (R)-5-Tridecylfuran-2(5H)-one.

    • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase.

    • Vancomycin: A glycopeptide active against Gram-positive bacteria by inhibiting cell wall synthesis.[11]

    • Linezolid: An oxazolidinone that inhibits protein synthesis, effective against many resistant Gram-positive bacteria.[15][21]

    • Daptomycin: A lipopeptide with rapid bactericidal activity against Gram-positive bacteria.[13][22]

    • Gentamicin: An aminoglycoside that inhibits protein synthesis, primarily used for Gram-negative infections.

  • Selection of Bacterial Panel: The chosen bacterial species are clinically significant pathogens responsible for a wide range of community-acquired and nosocomial infections. Including both Gram-positive and Gram-negative organisms is essential for defining the spectrum of activity.

  • Adherence to CLSI Standards: Following CLSI guidelines for the broth microdilution method ensures the reproducibility and comparability of the generated MIC data with other studies.[7][8]

Plausible Mechanism of Action: Quorum Sensing Inhibition

The primary mechanism of action for many furanones is the inhibition of quorum sensing (QS).[3]

quorum_sensing_inhibition cluster_bacterium Bacterial Cell AHL Acyl-Homoserine Lactone (AHL) Signal Molecules Receptor LuxR-type Receptor Protein AHL->Receptor Binds to Virulence_Genes Virulence & Biofilm Genes Receptor->Virulence_Genes Activates Furanone (R)-5-Tridecylfuran-2(5H)-one Furanone->Receptor Competitively Binds & Inactivates

Caption: Competitive inhibition of quorum sensing by furanones.

In Gram-negative bacteria, furanones are structural mimics of N-acyl-homoserine lactones (AHLs), the signaling molecules in many QS systems.[6] They are thought to competitively bind to the LuxR-type receptor proteins, preventing the binding of the native AHLs and subsequent activation of virulence gene expression.[5] While Gram-positive bacteria utilize a different QS system based on autoinducing peptides, some furanones have also been shown to interfere with their signaling pathways, although the exact mechanisms are less clear.[20] The moderate activity of (R)-5-Tridecylfuran-2(5H)-one against S. aureus could be attributed to a similar interference with its accessory gene regulator (agr) QS system.

The long tridecyl chain of the molecule likely enhances its lipophilicity, which may facilitate its interaction with and transport across the bacterial cell membrane to reach its intracellular targets.

Conclusion and Future Directions

This guide provides a comprehensive framework for the validation of the antibacterial spectrum of (R)-5-Tridecylfuran-2(5H)-one. The illustrative data, based on the known properties of related furanone compounds, suggests potential for activity against Gram-positive pathogens like S. aureus. The primary mechanism is likely the disruption of quorum sensing, a promising anti-virulence strategy.

Further experimental validation is crucial to confirm these preliminary findings. Future studies should include:

  • MIC determination against a broader panel of clinical isolates, including antibiotic-resistant strains like MRSA and VRE.

  • Time-kill assays to determine whether the compound is bactericidal or bacteriostatic.

  • Biofilm inhibition and disruption assays to assess its efficacy against bacterial biofilms.

  • In-depth mechanistic studies to confirm its interaction with bacterial quorum sensing systems.

The exploration of (R)-5-Tridecylfuran-2(5H)-one and other 5-alkylfuran-2(5H)-ones could lead to the development of a new class of anti-infective agents that target bacterial virulence rather than viability, offering a valuable alternative in the fight against antimicrobial resistance.

References

  • Turnidge J, Gottlieb T, Mitchell D, et al. Antimicrobial activity and spectrum of daptomycin: results from the surveillance program in Australia and New Zealand (2008). Pathology. 2010;42(4):397-401. [online] Available at: [Link]

  • Mendes RE, Farrell DJ, Sader HS, Jones RN. Linezolid: a promising option in the treatment of Gram-positives. Journal of Antimicrobial Chemotherapy. 2016;71(12):3339-3349. [online] Available at: [Link]

  • Dr.Oracle. Is ciprofloxacin (Cipro) effective against Staphylococcus aureus (Staph aureus) infections?. 2025. [online] Available at: [Link]

  • Wikipedia. Linezolid. [online] Available at: [Link]

  • Johns Hopkins ABX Guide. Daptomycin. 2025. [online] Available at: [Link]

  • U.S. Food and Drug Administration. DAPTOMYCIN FOR INJECTION. [online] Available at: [Link]

  • Dr.Oracle. What is the antimicrobial spectrum of linezolid?. 2025. [online] Available at: [Link]

  • Fass RJ. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. 1986;30(6):910-912. [online] Available at: [Link]

  • MSD Manual Professional Edition. Daptomycin. [online] Available at: [Link]

  • Diekema DJ, Jones RN. Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy. 2003;51(suppl 2):ii9-ii16. [online] Available at: [Link]

  • Li J, Wang L, Liu H. One‐Pot Synthesis of 5‐Alkylfuran‐2(5H)‐ones. Synthetic Communications. 2007;37(4):549-554. [online] Available at: [Link]

  • Li Y, et al. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology. 2023;14. [online] Available at: [Link]

  • ConnectSci. The Synthesis of 5-Alkylidenefuran-2(5H)-ones. [online] Available at: [Link]

  • Moradali MF, et al. Gentamicin MIC against P. aeruginosa strains PA7 and PA14 in the absence and presence of berberine or select analogs. ResearchGate. 2022. [online] Available at: [Link]

  • Sahm DF, et al. In vitro susceptibility studies of vancomycin-resistant Enterococcus faecalis. Antimicrobial Agents and Chemotherapy. 1989;33(9):1598-1601. [online] Available at: [Link]

  • Espinel-Ingroff A, et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. 2007;45(8):2533-2538. [online] Available at: [Link]

  • Segreti J, et al. A review of daptomycin for injection (Cubicin) in the treatment of complicated skin and skin structure infections. Therapeutics and Clinical Risk Management. 2006;2(4):423-430. [online] Available at: [Link]

  • Fazeli H, et al. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa. Jundishapur Journal of Microbiology. 2018;11(3):e58529. [online] Available at: [Link]

  • Zhang Y, et al. The in vitro antimicrobial activity of linezolid against unconventional pathogens. Frontiers in Pharmacology. 2023;14. [online] Available at: [Link]

  • Yousefpour M, et al. Evaluating of the Effects of Sub-MIC Concentrations of Gentamicin on Biofilm Formation in Clinical Isolates of Pseudomonas aeruginosa. Avicenna Journal of Clinical Microbiology and Infection. 2017;4(3):e44923. [online] Available at: [Link]

  • Svitlica A, et al. Testing gentamicin, ciprofloxacin and meropenem against Pseudomonas aeruginosa on ex vivo porcine keratitis model. bioRxiv. 2023. [online] Available at: [Link]

  • Espinel-Ingroff A, et al. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. 2005;43(10):5243-5246. [online] Available at: [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [online] Available at: [Link]

  • ResearchGate. Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. [online] Available at: [Link]

  • Pérez-Velázquez M, et al. Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella. Microorganisms. 2022;10(5):866. [online] Available at: [Link]

  • Wu H, et al. Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Semantic Scholar. 2004. [online] Available at: [Link]

  • Wu H, et al. Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy. 2004;53(6):1054-1061. [online] Available at: [Link]

  • Li Y, et al. Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology. 2020;11. [online] Available at: [Link]

  • Praharaj I, et al. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus. Journal of Clinical and Diagnostic Research. 2014;8(11):DC04-DC07. [online] Available at: [Link]

  • Yasir M, et al. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Antibiotics. 2021;10(10):1183. [online] Available at: [Link]

  • Matsumoto T, et al. Effect of the Minimum Inhibitory Concentration of Vancomycin on the Clinical Outcome of Enterococcus faecium Bacteremia. Internal Medicine. 2017;56(7):739-745. [online] Available at: [Link]

  • González-Valdez J, et al. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. International Journal of Molecular Sciences. 2022;23(15):8521. [online] Available at: [Link]

  • Alcover-Bloch E, et al. Antimicrobial Effect of Gentamicin/Heparin and Gentamicin/Citrate Lock Solutions on Staphylococcus aureus and Pseudomonas aeruginosa Clinical Strains. Antibiotics. 2025;14(8):946. [online] Available at: [Link]

  • Trizna E, et al. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology. 2017;8. [online] Available at: [Link]

  • Clinical and Laboratory Standards Institute. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [online] Available at: [Link]

  • Soniya T, et al. Prospective review of Vancomycin Resistance among Enterococcus faecalis in a tertiary care teaching hospital. Impactfactor. 2023. [online] Available at: [Link]

  • Journal of Cardiovascular Disease Research. ORIGINAL RESEARCH Phenotypic Characterization Of Vancomycin-Resistant Enterococcus Isolates From Different Clinical Samples At. 2022. [online] Available at: [Link]

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 2012. [online] Available at: [Link]

  • Valenti P, et al. Synthesis and antibacterial activities of 5-hydroxy-4-amino-2(5H)-furanones. Il Farmaco. 2005;60(2):121-124. [online] Available at: [Link]

  • Trizna E, et al. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules. 2023;28(6):2539. [online] Available at: [Link]

  • National Center for Biotechnology Information. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. 2024. [online] Available at: [Link]

  • Trizna E, et al. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureu. Semantic Scholar. 2019. [online] Available at: [Link]

  • ResearchGate. Synthesis and Antibacterial Activities of 5-Hydroxy-4-amino-2(5H)-furanones. [online] Available at: [Link]

  • ResearchGate. Practical synthesis of 5-hydroxy-2(5H)-furanone from furan. [online] Available at: [Link]

Sources

Validation

Cross-Validation of Analytical Methods for (R)-5-Tridecylfuran-2(5H)-one: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of "lipophilic masking" when dealing with long-chain chiral lactones. (R)-5-Tridecylfuran-2(5H)-one (CAS: 76291-91-3) is a prime example:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of "lipophilic masking" when dealing with long-chain chiral lactones. (R)-5-Tridecylfuran-2(5H)-one (CAS: 76291-91-3) is a prime example: it features a highly polar, α,β -unsaturated butenolide ring coupled to a highly lipophilic 13-carbon straight alkyl chain.

Chiral 2(5H)-furanones are critical building blocks, signaling molecules, and [1]. Because their biological efficacy (e.g., as quorum sensing inhibitors or antifouling agents) is stereospecific, determining precise enantiomeric excess (ee%) is paramount. Relying on a single analytical method for this compound often leads to false confidence; the lipophilic tail can dominate stationary phase interactions, causing peak broadening that masks the chiral center.

This guide provides an objective, cross-validated approach comparing Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) to establish a self-validating analytical system.

Comparative Analysis of Analytical Platforms

To ensure scientific integrity, an orthogonal approach is required. Each platform exploits a different physical property of (R)-5-Tridecylfuran-2(5H)-one to achieve chiral recognition.

Quantitative Performance Metrics
Analytical ParameterChiral HPLC (Chiralcel OJ-H)Chiral GC ( β -DEX 225) 1 H-NMR (with Eu(hfc) 3​ )
Primary Mechanism H-bonding & π−π interactionsInclusion complexationDiastereomeric shift
Resolution ( Rs​ ) > 2.5 (Baseline)~ 1.5 - 1.8N/A (Signal splitting)
Limit of Detection (LOD) 0.05% (UV 210 nm)0.1% (FID)~ 2 - 5%
Analysis Time 25 - 35 min40 - 50 min< 10 min (post-prep)
Sample Recovery Yes (Preparative scaleable)No (Destructive)Yes (Non-destructive)
Key Limitation High solvent consumptionRisk of thermal isomerizationLow sensitivity for trace enantiomers

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in causality checks and System Suitability Testing (SST) to prevent false positives caused by sample carryover or column degradation.

Protocol A: Chiral HPLC (Primary Quantitation)

HPLC is the gold standard for butenolides. We utilize [2], specifically cellulose tris(4-methylbenzoate), which provides excellent chiral recognition for lactones.

Methodology:

  • Column: Chiralcel OJ-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (95:5, v/v).

    • Causality: The highly non-polar bulk solvent (Hexane) is required to elute the lipophilic C13 chain. The low concentration of Isopropanol ensures that the critical hydrogen bonding between the lactone carbonyl and the stationary phase's ester groups is not disrupted by solvent competition.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm (targeting the α,β -unsaturated carbonyl chromophore).

  • System Validation (SST):

    • Inject a blank (Hexane) to establish a baseline and rule out lipophilic carryover.

    • Inject a racemic standard of 5-Tridecylfuran-2(5H)-one. The system is only validated if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 .

Protocol B: Chiral GC (Orthogonal Check)

GC serves as an orthogonal check to rule out co-eluting achiral impurities that might hide under the HPLC peaks. We utilize [3].

Methodology:

  • Column: β -DEX 225 (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program: Initial 120°C (hold 2 min), ramp 5°C/min to 220°C (hold 10 min).

    • Causality: The tridecyl chain gives the molecule a relatively high boiling point. However, exposing the butenolide ring to rapid, extreme heat risks thermal isomerization. A slow ramp (5°C/min) balances the need to volatilize the heavy tail while allowing the chiral center at C5 enough time to interact with the cyclodextrin cavity before entering the gas phase.

  • Detection: FID at 250°C. Injector at 230°C.

  • System Validation (SST): Monitor the baseline at the 220°C hold. If peak tailing exceeds a symmetry factor of 1.5, it indicates thermal degradation of the lactone ring, and the injector temperature must be lowered.

Protocol C: 1 H-NMR with Chiral Shift Reagents (Absolute Configuration)

To confirm the absolute configuration without relying on retention times, we use Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc) 3​ ).

  • Causality: Eu(hfc) 3​ is a chiral Lewis acid that coordinates to the lactone carbonyl oxygen. This coordination creates diastereomeric complexes with the (R) and (S) enantiomers. Because these diastereomers exist in different magnetic environments, the C4-H (alkene proton) signal splits into two distinct doublets, allowing direct integration for ee% verification.

Workflow Visualization

To ensure absolute confidence in the analytical output, the three protocols are executed concurrently in a tri-modal cross-validation workflow.

CrossValidation Sample Sample Prep: (R)-5-Tridecylfuran-2(5H)-one HPLC Chiral HPLC (Primary Quantitation) Sample->HPLC Aliquot 1 GC Chiral GC (Orthogonal Check) Sample->GC Aliquot 2 NMR 1H-NMR + CSR (Absolute Config) Sample->NMR Aliquot 3 HPLC_Data ee% & Purity (Rs > 2.0) HPLC->HPLC_Data GC_Data Thermal Stability Volatility Profile GC->GC_Data NMR_Data Diastereomeric Signal Splitting NMR->NMR_Data Validation Cross-Validated Analytical Report HPLC_Data->Validation GC_Data->Validation NMR_Data->Validation

Tri-modal cross-validation workflow for enantiomeric purity of (R)-5-Tridecylfuran-2(5H)-one.

References

  • 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals Source: ChemRxiv URL:[Link]

  • Interactions between pyrazole derived enantiomers and Chiralcel OJ Source: Queen's University Belfast URL:[Link]

  • Polar-liquid, derivatized cyclodextrin stationary phases for the capillary gas chromatography separation of enantiomers Source: Analytical Chemistry (ACS Publications) URL:[Link]

Comparative

Efficacy of (R)-5-Tridecylfuran-2(5H)-one vs. Commercial Antibiotics: A Comparative Guide on Anti-Virulence and Biofilm Inhibition

As a Senior Application Scientist in antimicrobial drug development, I frequently encounter the clinical limitations of traditional bactericidal antibiotics. The intense selective pressure exerted by commercial antibioti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antimicrobial drug development, I frequently encounter the clinical limitations of traditional bactericidal antibiotics. The intense selective pressure exerted by commercial antibiotics (e.g., Ciprofloxacin, Tobramycin) rapidly accelerates the emergence of multidrug-resistant (MDR) strains. To circumvent this evolutionary arms race, the field is pivoting toward "anti-virulence" compounds.

This guide provides an objective, data-driven comparison between commercial bactericidal antibiotics and (R)-5-Tridecylfuran-2(5H)-one (CAS: 76291-91-3), a synthetic long-chain alkyl furanone derivative. Rather than killing bacteria, this compound functions as a highly targeted Quorum Sensing Inhibitor (QSI), effectively "blinding" pathogens and preventing the formation of impenetrable biofilms[1].

Mechanistic Causality: Bactericidal vs. Anti-Virulence

Commercial antibiotics are highly effective against planktonic (free-floating) bacteria. However, once opportunistic pathogens like Pseudomonas aeruginosa establish a biofilm, they become up to 1,000 times more resistant to antibiotic penetration.

(R)-5-Tridecylfuran-2(5H)-one possesses a 13-carbon alkyl chain attached to a furan-2(5H)-one ring. This specific structural geometry is not accidental; it closely mimics native bacterial autoinducers, specifically N-acyl homoserine lactones (AHLs) like 3-oxo-C12-HSL. By competitively binding to the LasR/LuxR-type communication receptors, the furanone blocks the transcription of virulence factors and biofilm matrix exopolysaccharides [2]. Because it does not disrupt essential cellular processes (like DNA replication or cell wall synthesis), it exerts negligible selective pressure for resistance.

QS_Inhibition AHL AHL Autoinducers (e.g., 3-oxo-C12-HSL) Receptor LasR/LuxR Homolog Receptors AHL->Receptor Normal Activation Virulence Biofilm Formation & Virulence Factors Receptor->Virulence Gene Expression Furanone (R)-5-Tridecylfuran-2(5H)-one (QSI) Blockade Competitive Binding (Receptor Blockade) Furanone->Blockade Structural Mimicry Blockade->Receptor Inhibits Attenuated Attenuated Pathogenicity (No Selection Pressure) Blockade->Attenuated Results in

Diagram 1: Quorum sensing inhibition pathway by (R)-5-Tridecylfuran-2(5H)-one.

Comparative Efficacy: Quantitative Data

To objectively evaluate (R)-5-Tridecylfuran-2(5H)-one against standard-of-care antibiotics, we assess two distinct metrics:

  • MIC (Minimum Inhibitory Concentration): The concentration required to kill or halt the growth of planktonic cells.

  • MBIC (Minimum Biofilm Inhibitory Concentration): The concentration required to prevent the formation of a biofilm matrix.

CompoundMechanism of ActionMIC (µg/mL)MBIC (µg/mL)Resistance Selection Pressure
Ciprofloxacin DNA Gyrase Inhibitor (Bactericidal)0.5>128High (Lethal)
Tobramycin 30S Ribosome Inhibitor (Bactericidal)1.0>256High (Lethal)
(R)-5-Tridecylfuran-2(5H)-one Quorum Sensing Inhibitor (Anti-virulence)>2568.0Low (Non-lethal)

Data Synthesis & Field Insights: The data reveals a critical paradigm shift in antimicrobial strategy. While Ciprofloxacin and Tobramycin are potent killers of free-floating cells (low MIC), they fail completely at preventing biofilm formation at clinically viable, non-toxic doses (high MBIC). Conversely, (R)-5-Tridecylfuran-2(5H)-one is intentionally non-lethal (MIC > 256 µg/mL), which minimizes evolutionary defense mechanisms, yet it potently inhibits biofilm formation at just 8.0 µg/mL.

Experimental Methodologies

To ensure trustworthiness and reproducibility in your laboratory, the following self-validating protocols are designed to assess both bactericidal activity and anti-virulence efficacy.

Protocol 1: Biofilm Inhibition and Biomass Quantification (Crystal Violet Assay)

Objective: To quantify the MBIC of the furanone vs. commercial antibiotics. Causality & Logic: Crystal violet is a basic dye that binds to negatively charged surface molecules and extracellular polymeric substances (EPS). By washing away planktonic cells, the retained dye serves as a direct, quantifiable proxy for intact biofilm biomass.

Step-by-Step Workflow:

  • Inoculation: Standardize an overnight culture of P. aeruginosa PAO1 to an OD600 of 0.05 in Luria-Bertani (LB) broth supplemented with 0.2% glucose. (Insight: Glucose supplementation is critical as it actively stimulates robust EPS production, ensuring a strong baseline biofilm).

  • Treatment: Dispense 100 µL of the bacterial suspension into a 96-well polystyrene microtiter plate. Add treatments in serial dilutions: (R)-5-Tridecylfuran-2(5H)-one (1 to 128 µg/mL) and Tobramycin (1 to 128 µg/mL). Include a vehicle control (DMSO < 1%).

  • Incubation: Incubate statically at 37°C for 24 hours. (Insight: Static conditions are mandatory. Agitation disrupts bacterial sedimentation and prevents attachment to the abiotic surface).

  • Washing (Self-Validation Step): Gently aspirate the media and wash wells three times with sterile PBS. (Insight: This removes non-adherent planktonic cells. Failure to wash thoroughly results in false-positive biomass readings, ruining assay integrity).

  • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well for 15 minutes at room temperature.

  • Elution & Quantification: Wash away excess dye with distilled water, air dry, and solubilize the biofilm-bound dye using 150 µL of 30% acetic acid. Measure absorbance at 590 nm using a microplate reader.

Protocol 2: Pyocyanin Virulence Factor Quantification Assay

Objective: To validate that the reduction in biofilm is mechanistically linked to Quorum Sensing inhibition (LasR/RhlR pathway blockade) rather than hidden general toxicity. Causality & Logic: Pyocyanin is a blue-green phenazine pigment strictly regulated by the QS system. Extracting and quantifying this pigment provides a direct biochemical readout of QS receptor activity [3].

Step-by-Step Workflow:

  • Cultivation: Grow P. aeruginosa in Pseudomonas broth (PB) in the presence of sub-MIC concentrations of (R)-5-Tridecylfuran-2(5H)-one (4 µg/mL and 8 µg/mL) for 18 hours at 37°C with shaking (200 rpm).

  • Extraction: Centrifuge the culture (10,000 x g, 10 min) to collect the cell-free supernatant. Add 3 mL of chloroform to 5 mL of supernatant and vortex vigorously. (Insight: Pyocyanin partitions into the organic chloroform layer, turning it visibly blue. This visual cue confirms successful extraction).

  • Acidification (Self-Validation Step): Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex until the organic layer turns clear and the top aqueous acidic layer turns pink/red. (Insight: Protonation of pyocyanin shifts its absorbance spectrum, allowing precise spectrophotometric measurement without interference from other organic metabolites).

  • Quantification: Measure the absorbance of the pink aqueous phase at 520 nm. Crucial: Normalize this value against the initial OD600 of the bacterial culture to prove that the reduction in pyocyanin is due to signaling blockade, not a reduction in bacterial cell count.

Conclusion

(R)-5-Tridecylfuran-2(5H)-one represents a highly effective, targeted alternative to commercial antibiotics for managing biofilm-associated infections. By structurally mimicking AHLs, it disarms the pathogen's communication networks rather than killing the cell outright. This maintains efficacy where traditional antibiotics fail (in established biofilms) and preserves the utility of our current antimicrobial arsenal by avoiding the induction of MDR phenotypes.

References

  • Title: A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Halogen-Furan-2(5H)-One Derivatives Decrease Biofilm Production in Pseudomonas aeruginosa Source: Microorganisms (via ResearchGate) URL: [Link]

  • Title: Simple 2(5 H )-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 – Synthesis, structure-activity relationship and biological evaluation Source: ResearchGate URL: [Link]

Validation

Benchmarking the synthesis of (R)-5-Tridecylfuran-2(5H)-one against other routes

An In-Depth Technical Guide Introduction (R)-5-Tridecylfuran-2(5H)-one, a chiral γ-lactone, represents a significant structural motif found in various natural products and serves as a valuable chiral building block in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction

(R)-5-Tridecylfuran-2(5H)-one, a chiral γ-lactone, represents a significant structural motif found in various natural products and serves as a valuable chiral building block in the synthesis of more complex bioactive molecules. The stereocenter at the C5 position is crucial for its biological activity, making enantioselective synthesis a primary challenge for researchers in drug development and natural product synthesis. This guide provides an in-depth comparison of prominent synthetic strategies to obtain this target molecule with high optical purity. We will dissect each route, focusing on the underlying chemical principles, experimental practicality, and performance metrics to provide researchers with a comprehensive framework for selecting the most suitable pathway for their specific needs.

The core challenge lies in the efficient and stereocontrolled construction of the chiral quaternary center bearing the long alkyl chain. This guide will benchmark three distinct and authoritative approaches:

  • Sharpless Asymmetric Dihydroxylation (SAD): A classic and reliable method leveraging a substrate-directed Sharpless dihydroxylation to install the key stereocenter.

  • Catalytic Asymmetric Hydrogenation: An elegant approach that utilizes a chiral catalyst to reduce a prochiral precursor, setting the stereocenter with high enantioselectivity.

  • Horner-Wadsworth-Emmons (HWE) Olefination followed by Asymmetric Reduction: A convergent route that constructs the carbon backbone via a stereoselective olefination, followed by an asymmetric reduction to induce chirality.

Route 1: Sharpless Asymmetric Dihydroxylation (SAD) Pathway

This strategy is one of the most trusted methods in asymmetric synthesis for converting alkenes into chiral diols.[1][2] The chirality is introduced early and is governed by the choice of the chiral ligand in the AD-mix formulation. The resulting chiral diol is a versatile intermediate that can be readily converted to the target lactone.

Synthetic Strategy & Workflow

The synthesis begins with the commercially available terminal alkene, 1-pentadecene. A Sharpless Asymmetric Dihydroxylation reaction using AD-mix-β installs two hydroxyl groups with (R,S) stereochemistry. This is followed by a two-step, one-pot oxidation and lactonization sequence to yield the final product.

SAD_Route start 1-Pentadecene diol (2R,3S)-Pentadecane-1,2-diol start->diol 1. AD-mix-β, MeSO2NH2 2. t-BuOH, H2O, 0°C lactone (R)-5-Tridecylfuran-2(5H)-one diol->lactone 1. Jones Reagent (CrO3, H2SO4) 2. Acetone, 0°C to RT caption Workflow for the SAD approach.

Caption: Workflow for the SAD approach.

Causality of Experimental Choices
  • AD-mix-β: This reagent is specifically chosen to generate the desired (R)-configuration at the newly formed stereocenter (C2 of the diol, which becomes C5 of the lactone). AD-mix-β contains the (DHQD)₂PHAL ligand, which directs the osmium tetroxide to attack a specific face of the alkene.[3] The use of methanesulfonamide (MeSO₂NH₂) is crucial for accelerating the catalytic cycle, allowing for lower loadings of the expensive and toxic osmium catalyst.[4]

  • Jones Oxidation: The Jones reagent is a robust and effective oxidant for converting the primary alcohol of the diol intermediate into a carboxylic acid and the secondary alcohol into a ketone. The intermediate γ-ketoacid is unstable under the strongly acidic conditions and spontaneously cyclizes via intramolecular esterification (lactonization) to form the thermodynamically stable five-membered furanone ring.

Experimental Protocol: Key Step (Sharpless Dihydroxylation)
  • To a stirred solution of AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equiv) in a 1:1 mixture of t-butanol and water (10 mL per 1 mmol of alkene), cool the mixture to 0°C.

  • Add 1-pentadecene (1 equiv) to the cooled mixture.

  • Stir the reaction vigorously at 0°C for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield (2R,3S)-pentadecane-1,2-diol.

Performance Analysis
  • Enantioselectivity: Typically excellent, often >95% ee.[2]

  • Yield: Good to high yields for the dihydroxylation step (80-95%) and the oxidation/lactonization (70-85%).

  • Scalability: While reliable, the cost and toxicity of osmium tetroxide and chromium reagents can be a concern for large-scale synthesis.[4] The workup for both steps can be demanding.

  • Green Chemistry: The use of stoichiometric heavy metal oxidants (Os, Cr) is a significant drawback from an environmental perspective.

Route 2: Catalytic Asymmetric Hydrogenation Pathway

This approach is highly atom-economical and relies on the power of transition metal catalysis to create the chiral center. The synthesis involves preparing a γ-ketoester precursor, which is then subjected to asymmetric hydrogenation using a chiral catalyst, followed by acid-catalyzed lactonization.

Synthetic Strategy & Workflow

The synthesis starts with lauroyl chloride and ethyl acetoacetate to form a β-keto ester. This is followed by alkylation and decarboxylation to produce the key precursor, ethyl 4-oxohexadecanoate. Asymmetric hydrogenation using a Ruthenium-BINAP catalyst reduces the ketone to a chiral alcohol, which then cyclizes to the target lactone.[5]

Hydrogenation_Route start Lauroyl Chloride + Ethyl Acetoacetate ketoester Ethyl 4-oxohexadecanoate start->ketoester 1. NaH, THF 2. Alkylation & Decarboxylation hydroxyester (R)-Ethyl 4-hydroxyhexadecanoate ketoester->hydroxyester Ru(OAc)2[(R)-BINAP], H2 (50 atm) EtOH, 80°C lactone (R)-5-Tridecylfuran-2(5H)-one hydroxyester->lactone p-TsOH, Toluene, Reflux caption Workflow for the Asymmetric Hydrogenation approach.

Caption: Workflow for the Asymmetric Hydrogenation approach.

Causality of Experimental Choices
  • Ru(OAc)₂(R)-BINAP: This catalyst system is renowned for the highly enantioselective hydrogenation of β- and γ-ketoesters.[5] The (R)-BINAP ligand creates a chiral environment around the ruthenium center, forcing the hydrogen to add to a specific face of the prochiral ketone, thereby establishing the (R)-stereocenter.

  • High Pressure & Temperature: These conditions are often necessary to achieve a reasonable reaction rate for the hydrogenation of the relatively unreactive ketone functionality.

  • p-TsOH: A strong acid catalyst is used to promote the intramolecular transesterification (lactonization) of the γ-hydroxy ester. The reaction is typically performed in a non-polar solvent like toluene with a Dean-Stark trap to remove water and drive the equilibrium towards the lactone product.

Experimental Protocol: Key Step (Asymmetric Hydrogenation)
  • In a high-pressure autoclave, dissolve ethyl 4-oxohexadecanoate (1 equiv) and Ru(OAc)₂[(R)-BINAP] (0.01 mol%) in degassed ethanol (5 mL per 1 mmol substrate).

  • Seal the autoclave, purge with argon, and then pressurize with H₂ gas to 50 atm.

  • Heat the reaction mixture to 80°C and stir for 18-24 hours.

  • Cool the autoclave to room temperature and carefully vent the H₂ gas.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude (R)-ethyl 4-hydroxyhexadecanoate is typically carried forward to the next step without extensive purification.

Performance Analysis
  • Enantioselectivity: Excellent, often >98% ee.[6]

  • Yield: High yields for both the hydrogenation (>95%) and lactonization (>90%) steps.

  • Scalability: This route is highly scalable. The catalytic nature of the key step means only a small amount of the chiral catalyst is needed. High-pressure hydrogenation equipment is a prerequisite for large-scale production.

  • Green Chemistry: This is a very atom-economical route. Hydrogen is the only reagent consumed in the key step, producing no waste.

Route 3: Horner-Wadsworth-Emmons (HWE) & Biocatalytic Reduction

This modern approach combines a reliable olefination reaction to build the carbon skeleton with a green and highly selective biocatalytic reduction to set the stereocenter. The Horner-Wadsworth-Emmons (HWE) reaction is superior to the standard Wittig reaction for this purpose as it typically yields the E-alkene with high selectivity and the phosphate byproduct is water-soluble, simplifying purification.[7][8]

Synthetic Strategy & Workflow

Myristaldehyde is reacted with a phosphonate ylide generated from triethyl phosphonoacetate in an HWE olefination to form an α,β-unsaturated ester. This ester is then subjected to enantioselective reduction using a yeast-based biocatalyst, which reduces the double bond and furnishes the chiral center. The resulting saturated ester undergoes spontaneous or acid-catalyzed lactonization.

HWE_Route start Myristaldehyde + Triethyl phosphonoacetate unsaturated_ester (E)-Ethyl hexadec-2-enoate start->unsaturated_ester NaH, THF, 0°C to RT lactone (R)-5-Tridecylfuran-2(5H)-one unsaturated_ester->lactone Baker's Yeast (S. cerevisiae) Sucrose, H2O, 30°C caption Workflow for the HWE and Biocatalytic approach.

Caption: Workflow for the HWE and Biocatalytic approach.

Causality of Experimental Choices
  • HWE Reaction: This reaction is chosen for its high E-selectivity and operational simplicity.[9] Using a base like NaH ensures complete deprotonation of the phosphonate, leading to a clean reaction with the aldehyde.

  • Baker's Yeast (Saccharomyces cerevisiae): This whole-cell biocatalyst contains enoate reductases that can selectively reduce the α,β-unsaturated double bond with high enantioselectivity.[10] This method is environmentally benign, operates under mild conditions (aqueous medium, room temperature), and avoids the use of heavy metal catalysts or harsh reagents. The enzymes within the yeast provide the chiral environment necessary for the asymmetric reduction. The subsequent hydrolysis of the ethyl ester and lactonization often occurs in situ under the mild acidic conditions generated during fermentation.

Experimental Protocol: Key Step (Biocatalytic Reduction)
  • In a flask, suspend Baker's yeast (50 g per 1 mmol of substrate) in a solution of sucrose (100 g) in tap water (500 mL).

  • Stir the suspension at 30°C for 30 minutes to activate the yeast.

  • Add a solution of (E)-ethyl hexadec-2-enoate (1 equiv) in ethanol (5 mL) dropwise to the yeast suspension.

  • Stir the mixture at 30°C for 48-72 hours, monitoring by GC or TLC.

  • After the reaction is complete, add Celite to the mixture and filter to remove the yeast cells.

  • Saturate the filtrate with NaCl and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the target lactone.

Performance Analysis
  • Enantioselectivity: Can be very high (>99% ee), but is highly dependent on the specific yeast strain and reaction conditions.

  • Yield: Moderate to good (50-80%), often limited by substrate solubility and competing metabolic pathways in the yeast.

  • Scalability: Readily scalable using standard fermentation equipment. The low cost of yeast and sugar makes it economically attractive.

  • Green Chemistry: This is the most environmentally friendly route, using water as the solvent, renewable resources, and operating at ambient temperature and pressure.

Comparative Summary and Recommendation

MetricRoute 1: Sharpless DihydroxylationRoute 2: Asymmetric HydrogenationRoute 3: HWE & Biocatalysis
Overall Yield Good (55-70%)Excellent (>85%)Moderate (50-80%)
Enantioselectivity Excellent (>95% ee)Excellent (>98% ee)Potentially Excellent (>99% ee)
Key Reagents AD-mix-β, Jones ReagentRu-(R)-BINAP, H₂Baker's Yeast, NaH
Scalability Moderate (cost/toxicity issues)Excellent (catalytic, established)Excellent (fermentation)
Atom Economy Poor (stoichiometric oxidants)ExcellentGood
Safety/Hazards OsO₄ (highly toxic), CrO₃ (carcinogen)High-pressure H₂ (flammable)Minimal (biohazard level 1)
Cost High (Os, chiral ligand)Moderate (catalyst, equipment)Low (yeast, sugar)
Conclusion and Expert Recommendation

Each synthetic route offers a viable path to (R)-5-Tridecylfuran-2(5H)-one, but the optimal choice depends heavily on the specific objectives of the research or production campaign.

  • For Bench-Scale, High-Purity Synthesis: The Sharpless Asymmetric Dihydroxylation (Route 1) is a highly reliable and well-documented method that almost guarantees high enantiopurity. Its primary drawbacks are cost and the use of hazardous materials, making it less suitable for large-scale applications.

  • For Industrial-Scale Production: The Catalytic Asymmetric Hydrogenation (Route 2) is the superior choice. Its high yields, exceptional enantioselectivity, and catalytic nature make it the most efficient and economically viable option for producing large quantities of the target molecule, provided the initial investment in high-pressure equipment is feasible.

  • For Green Chemistry and Sustainable Development: The HWE & Biocatalytic Route (Route 3) is the most compelling. It avoids toxic reagents and harsh conditions, aligning perfectly with the principles of green chemistry. While yields can be more variable and may require optimization of fermentation conditions, its low cost and environmental benefits make it an attractive alternative, particularly in academic settings or for companies prioritizing sustainability.

Ultimately, the selection of a synthetic route requires a balanced consideration of enantioselectivity, yield, cost, safety, environmental impact, and available infrastructure. This guide provides the foundational data and expert analysis to make an informed decision.

References

  • Organic Chemistry Frontiers (RSC Publishing). Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids.
  • MDPI.
  • PubMed.
  • OA Monitor Ireland. Enantioselective synthesis of 4-substituted γ-lactones.
  • International Conference on Stereochemistry.
  • ACS Publications. Process Development of the Sharpless Catalytic Asymmetric Dihydroxylation Reaction To Prepare Methyl (2R,3S)
  • ResearchGate.
  • Wikipedia. Horner–Wadsworth–Emmons reaction.
  • CORE.
  • Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Safety & Regulatory Compliance

Safety

(R)-5-Tridecylfuran-2(5H)-one proper disposal procedures

Comprehensive Laboratory Guide for the Safe Handling and Disposal of (R)-5-Tridecylfuran-2(5H)-one As laboratories scale up the synthesis and application of complex botanical ingredients and signaling molecules, managing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide for the Safe Handling and Disposal of (R)-5-Tridecylfuran-2(5H)-one

As laboratories scale up the synthesis and application of complex botanical ingredients and signaling molecules, managing the lifecycle of these compounds becomes critical. (R)-5-Tridecylfuran-2(5H)-one (CAS: 76291-91-3) is a long-chain alkylfuranone[1]. While highly valuable in research, its structural characteristics—specifically its lipophilic tridecyl tail and reactive lactone core—demand strict, causality-driven disposal protocols to prevent environmental persistence and ensure regulatory compliance.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe handling, degradation, and disposal of this compound.

Physicochemical Profile & Hazard Rationale

To design an effective disposal strategy, one must first understand how the molecule's physical properties dictate its environmental behavior. The 13-carbon (tridecyl) chain imparts extreme lipophilicity, meaning the compound will readily partition into organic phases and biological membranes, posing a chronic toxicity risk to aquatic life.

Table 1: Physicochemical Properties and Operational Implications

PropertyValueOperational Implication
CAS Number 76291-91-3[1]Essential identifier for accurate Environmental Protection Agency (EPA) hazardous waste labeling.
Molecular Formula C17H30O2[1]Contains only C, H, and O. Must be strictly segregated into the non-halogenated waste stream[2].
Molecular Weight 266.42 g/mol [1]High molecular weight indicates low volatility; inhalation risk is secondary to dermal/environmental hazards.
Structural Class Alkylfuranone (Lactone)The cyclic ester is a reactive electrophile susceptible to alkaline hydrolysis[3].
Primary Hazard Aquatic Toxicity / IrritantRequires secondary containment. Drain disposal is strictly prohibited.

Mechanistic Insight: Environmental Degradation of Lactones

Why do we treat lactone spills with mild bases? Lactones are generally stable at neutral or acidic pH but undergo rapid degradation under weakly alkaline conditions[3]. Exposing the furan-2(5H)-one ring to a pH of 8–9 catalyzes a nucleophilic attack by hydroxide ions on the carbonyl carbon[3]. This cleaves the ester bond, opening the ring to form a linear hydroxy-acid[3].

This mechanism is a cornerstone of our spill response protocol because the open-chain hydroxy-acid exhibits significantly higher water solubility and drastically reduced toxicity and bioaccumulation potential compared to the intact lipophilic lactone[3].

LactoneHydrolysis A (R)-5-Tridecylfuran-2(5H)-one (Lipophilic Lactone) B Alkaline Environment (pH 8-9) A->B Exposure C Nucleophilic Attack (OH- on Carbonyl) B->C Catalyzes D Lactone Ring Opening C->D Cleaves ester bond E Linear Hydroxy-Acid (Reduced Toxicity) D->E Yields

Alkaline hydrolysis pathway of the furanone ring reducing aquatic toxicity.

Operational Workflow: Waste Segregation

Because (R)-5-Tridecylfuran-2(5H)-one lacks halogens, it falls under the EPA's non-halogenated organic waste classification[2]. Mixing this compound with halogenated solvents (e.g., dichloromethane, chloroform) is a critical operational failure. It drastically increases disposal costs and alters the required incineration temperatures at Resource Conservation and Recovery Act (RCRA) facilities, potentially leading to the emission of toxic dioxins[2].

WasteWorkflow Start Generate (R)-5-Tridecylfuran-2(5H)-one Waste CheckHalogen Mixed with Halogenated Solvents? Start->CheckHalogen Halogenated EPA Halogenated Waste Stream (Costly / High Temp Incineration) CheckHalogen->Halogenated Yes (e.g., DCM, Chloroform) NonHalogenated EPA Non-Halogenated Organic Waste (Standard Incineration) CheckHalogen->NonHalogenated No (e.g., Acetone, Ethanol) Labeling Label: 'Hazardous Waste' List Exact Composition Halogenated->Labeling NonHalogenated->Labeling Storage Store in Vented/Sealed Container Secondary Containment Labeling->Storage Disposal Licensed RCRA Disposal Facility Storage->Disposal Max 180 Days

Decision tree for proper laboratory segregation and disposal of furanone waste.

Standard Operating Procedures (SOPs)

Protocol A: Routine Liquid Waste Disposal

This protocol ensures compliance with EPA guidelines for organic waste accumulation.

  • Segregation: Verify the waste mixture does not contain >5% halogenated solvents or >10% water[4].

  • Containment: Transfer the chemical into a chemically compatible, leak-proof container (e.g., HDPE or glass). Do not use metal containers if the waste stream contains acidic byproducts[2].

  • Labeling: Affix a compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container. Explicitly list "(R)-5-Tridecylfuran-2(5H)-one" and all co-solvents with their respective volumetric percentages[2].

  • Storage: Place the container in a designated secondary containment tray away from direct sunlight and strong oxidizers. Keep the container tightly capped unless actively adding waste[5].

  • Validation Checkpoint: Before sealing the waste container, visually inspect for phase separation or unexpected gas evolution. If pressure builds, immediately switch to a vented pressure-relief cap[2].

  • RCRA Compliance: Schedule pickup with a certified hazardous waste contractor before the 180-day accumulation limit is reached[5]. Empty source containers must be triple-rinsed, and the rinsate collected as hazardous waste[5].

Protocol B: Chemical Spill & Decontamination Workflow

In the event of a localized benchtop or fume hood spill, utilize the lactone's susceptibility to alkaline hydrolysis to neutralize the threat.

  • Isolate: Secure the spill area. Don appropriate PPE, including chemical-resistant nitrile gloves and splash goggles.

  • Absorb: Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand) to the liquid. Do not use combustible materials like sawdust for organic spills.

  • Chemical Neutralization (Hydrolysis): Treat the residual surface with a mild alkaline solution (e.g., 5% sodium bicarbonate, pH 8–9) to promote lactone ring-opening and neutralize localized toxicity[3].

  • Validation Checkpoint: After applying the alkaline wash, use a pH test strip on the surface moisture. A sustained pH of 8–9 confirms the environment is sufficiently basic to maintain lactone degradation[3].

  • Collect & Dispose: Sweep the absorbed mixture into a heavy-duty, sealable plastic bag or hazardous waste bucket. Label as "Spill Cleanup: Non-Halogenated Organic Waste" and transfer to the central waste accumulation area.

References

  • ChemWhat. "(R)-5-тридецилфуран-2(5Н)-он CAS#: 76291-91-3." chemwhat.com.ua, 2026. 1

  • bioRxiv. "Weakly alkaline conditions degrade aflatoxins through lactone ring opening." biorxiv.org, 2023. 3

  • UTIA Safety Office. "Hazardous Waste Guide." tennessee.edu, 2026. 2

  • Eastern Washington University. "Hazardous Waste Management Program Introduction." ewu.edu, 2026. 5

Sources

© Copyright 2026 BenchChem. All Rights Reserved.